molecular formula C6H12ClF2NO B8239900 2-Amino-5,5-difluoro-cyclohexanol hydrochloride

2-Amino-5,5-difluoro-cyclohexanol hydrochloride

Cat. No.: B8239900
M. Wt: 187.61 g/mol
InChI Key: OQORPJLMXFZJII-UHFFFAOYSA-N
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Description

2-Amino-5,5-difluoro-cyclohexanol hydrochloride is a useful research compound. Its molecular formula is C6H12ClF2NO and its molecular weight is 187.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5,5-difluoro-cyclohexanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5,5-difluoro-cyclohexanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5,5-difluorocyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-4(9)5(10)3-6;/h4-5,10H,1-3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQORPJLMXFZJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1N)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 2-Amino-5,5-difluoro-cyclohexanol Hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the incorporation of fluorine into aliphatic ring systems is not merely a structural modification; it is a strategic maneuver to architect specific molecular environments. 2-Amino-5,5-difluoro-cyclohexanol hydrochloride represents a highly specialized, stereodefined building block. As an application scientist, I leverage this scaffold to solve complex pharmacokinetic (PK) and pharmacodynamic (PD) liabilities in early-stage drug discovery.

The gem-difluoro substitution on the cyclohexane ring fundamentally alters the molecule's lipophilicity, metabolic stability, and basicity. More importantly, it imposes a strict conformational bias, locking the ring into a preferred chair conformation. This ensures that the amino and hydroxyl groups—acting as critical "exit vectors" for fragment growth—are presented to the biological target with predictable, rigid geometry [1].

Physicochemical Profiling & Structural Dynamics

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its physicochemical parameters is required. The hydrochloride salt form is specifically chosen to mitigate the oxidative degradation inherent to free primary amines, ensuring long-term bench stability and reliable stoichiometry during subsequent coupling reactions.

Table 1: Quantitative Physicochemical Summary
ParameterSpecification / Value
Chemical Name 2-Amino-5,5-difluoro-cyclohexanol hydrochloride
Molecular Formula C₆H₁₂ClF₂NO (Free base: C₆H₁₁F₂NO)
Molecular Weight 187.62 g/mol [2]
Key Stereoisomers (CAS) 2802522-88-7 (cis), 2438777-94-5 (trans), 2863659-11-2 (1S,2S) [1, 2]
Physical Form Crystalline Solid
Storage Temperature Refrigerated (2-8°C) under inert atmosphere
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)
The Mechanistic Impact of the Gem-Difluoro Motif

The causality behind selecting a 5,5-difluoro substituted ring over an unsubstituted cyclohexanol is rooted in stereoelectronic effects. The highly electronegative fluorine atoms exert a strong inductive pull (-I effect) across the sigma framework. This lowers the pKa of the adjacent primary amine, modulating its protonation state at physiological pH (7.4) and thereby enhancing passive membrane permeability. Furthermore, the steric bulk of the gem-difluoro group prevents ring flipping, locking the scaffold into a single, predictable conformer [3].

LogicFlow F2 Gem-Difluoro Substitution at C5 Position Conf Conformational Bias (Chair Locking) F2->Conf pKa Inductive Effect (Amine pKa Modulation) F2->pKa Lip Increased Lipophilicity (LogD Shift) F2->Lip Bind Enhanced Target Affinity (Defined Exit Vectors) Conf->Bind pKa->Bind Lip->Bind Metab Metabolic Stability (CYP450 Resistance) Lip->Metab

Fig 1. Mechanistic impact of gem-difluoro substitution on pharmacokinetic properties.

Self-Validating Synthetic Methodology

In my laboratory, we do not simply execute reactions; we design self-validating workflows. Every protocol must contain built-in analytical checkpoints that confirm success before proceeding to the next step, eliminating downstream failures. The following is the optimized, step-by-step synthetic route for generating the trans-isomer of 2-amino-5,5-difluoro-cyclohexanol hydrochloride from 4,4-difluorocyclohex-1-ene.

SynthFlow SM 4,4-Difluorocyclohex-1-ene (Starting Material) Epox Epoxidation (mCPBA) Stereoselective Control SM->Epox mCPBA, DCM Azide Regioselective Ring Opening (NaN3, NH4Cl) Epox->Azide NaN3, Reflux Red Catalytic Hydrogenation (Pd/C, H2) Azide->Red H2, Pd/C, MeOH Salt Salt Formation (HCl in Dioxane) Red->Salt HCl gas Prod 2-Amino-5,5-difluoro- cyclohexanol HCl Salt->Prod Crystallization

Fig 2. Synthetic workflow for 2-Amino-5,5-difluoro-cyclohexanol hydrochloride via epoxide intermediate.

Step-by-Step Experimental Protocol

Step 1: Stereoselective Epoxidation

  • Procedure: Dissolve 4,4-difluorocyclohex-1-ene (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Causality: The epoxidation sets the anti-periplanar geometry required for the subsequent ring opening. The reaction is performed at 0°C to prevent thermal degradation of the epoxide.

  • Self-Validation Checkpoint: Perform TLC (stain with KMnO₄). The alkene starting material rapidly reduces KMnO₄ (yielding a yellow spot on a purple background). The complete disappearance of this spot validates 100% conversion to the epoxide.

Step 2: Regioselective Azidolysis

  • Procedure: Isolate the epoxide and dissolve in a 4:1 mixture of Ethanol/Water. Add sodium azide (NaN₃, 2.0 eq) and ammonium chloride (NH₄Cl, 1.5 eq). Reflux at 80°C for 12 hours.

  • Causality: NH₄Cl acts as a mild proton source to activate the epoxide without causing undesired polymerization. The azide nucleophile attacks the less sterically hindered carbon, yielding the trans-azido alcohol.

  • Self-Validation Checkpoint: Take a crude aliquot and perform FT-IR spectroscopy. The appearance of a sharp, intense band at ~2100 cm⁻¹ (azide N=N=N stretch) is a definitive, self-validating signal of successful ring opening.

Step 3: Catalytic Hydrogenation & Salt Formation

  • Procedure: Dissolve the azido alcohol in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 6 hours. Filter the catalyst through a Celite pad. To the filtrate, add 4M HCl in dioxane (1.5 eq) dropwise at 0°C.

  • Causality: Catalytic hydrogenation cleanly reduces the azide to a primary amine, driven by the entropic release of N₂ gas. Immediate treatment with HCl prevents amine oxidation and drives the precipitation of the highly stable hydrochloride salt.

  • Self-Validation Checkpoint: Disappearance of the 2100 cm⁻¹ IR band confirms complete reduction. A narrow melting point range (<2°C variance) of the final filtered precipitate self-validates the purity of the crystalline salt.

Analytical Validation Framework

To ensure absolute scientific integrity and trustworthiness, the final 2-Amino-5,5-difluoro-cyclohexanol hydrochloride product must be subjected to a rigorous multi-nuclear NMR and LC-MS validation framework.

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance):

    • Expectation: An AB quartet centered between -90 to -105 ppm.

    • Rationale: The two fluorine atoms are diastereotopic due to the chiral centers at C1 and C2. The rigid chair conformation ensures they exist in distinct magnetic environments (axial vs. equatorial), resulting in the characteristic AB quartet. This definitively proves the gem-difluoro substitution and the conformational lock.

  • ¹H-NMR (Proton NMR):

    • Expectation: Distinct coupling constants ( J -values) for the protons at C1 (methine adjacent to -OH) and C2 (methine adjacent to -NH₂).

    • Rationale: A large coupling constant ( J≈9−11 Hz) between H1 and H2 indicates a trans-diaxial relationship, confirming the relative trans stereochemistry of the amino and hydroxyl groups.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Expectation: A dominant peak at m/z 152.1 [M+H]⁺ in positive electrospray ionization (ESI+) mode.

    • Rationale: Validates the exact mass of the free base (151.15 g/mol ), confirming that the hydrochloride salt successfully dissociates in the LC-MS mobile phase.

Conclusion

The deployment of 2-Amino-5,5-difluoro-cyclohexanol hydrochloride is a masterclass in rational drug design. By meticulously controlling the stereochemistry and leveraging the unique stereoelectronic properties of fluorine, application scientists can utilize this building block to construct next-generation therapeutics with optimized binding affinities and robust metabolic profiles [3]. Adhering to the self-validating synthetic and analytical protocols outlined in this guide ensures maximum reproducibility and structural confidence in downstream drug discovery campaigns.

References

Engineering Metabolic Stability: The Role of Fluorinated Cyclohexane Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties remains a central bottleneck in drug discovery. Traditionally, the cyclohexane ring has been utilized as a lipophilic spacer; however, its susceptibility to oxidative metabolism and its tendency to drive up lipophilicity (LogP) often compromise pharmacokinetic profiles. The strategic incorporation of selectively fluorinated cyclohexanes—particularly the all-cis tetrafluorocyclohexyl ("Janus face") motif—has emerged as a transformative solution. This whitepaper provides an in-depth mechanistic and practical guide to leveraging fluorinated cyclohexane scaffolds to engineer metabolic stability, lower lipophilicity, and enhance aqueous solubility.

Mechanistic Basis of Metabolic Stabilization

The primary driver of metabolic instability in aliphatic carbocycles is oxidative cleavage mediated by the Cytochrome P450 (CYP450) enzyme superfamily. CYP450 enzymes utilize a highly reactive iron-oxo species ([FeO]³⁺) to abstract a hydrogen atom from a labile C-H bond, generating a carbon-centered radical that rapidly undergoes oxygen rebound to form a hydroxylated metabolite[1].

Fluorine substitution directly short-circuits this pathway. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, possessing a bond dissociation energy of approximately 116 kcal/mol, compared to ~99 kcal/mol for a standard aliphatic C-H bond[2]. By strategically replacing metabolically vulnerable C-H bonds with C-F bonds, the scaffold becomes highly resistant to CYP450-mediated hydrogen abstraction[1]. Furthermore, fluorine's high electronegativity (χ = 3.98) exerts a strong inductive electron-withdrawing effect, lowering the energy of adjacent highest occupied molecular orbitals (HOMOs) and further deactivating the ring toward oxidative attack[3].

CYP450_Metabolism Substrate Cyclohexane Scaffold (Labile C-H Bond) CYP Cytochrome P450 (Active [FeO]3+) Substrate->CYP Binding Intermediate Radical Intermediate (C• + Fe-OH) CYP->Intermediate H-Abstraction (~99 kcal/mol) Blocked Metabolism Blocked (Steric/Electronic Shielding) CYP->Blocked High Bond Energy (~116 kcal/mol) Metabolite Hydroxylated Metabolite (C-OH) Intermediate->Metabolite Oxygen Rebound F_Substrate Fluorinated Scaffold (Stable C-F Bond) F_Substrate->CYP Binding

Mechanistic divergence of CYP450-mediated oxidation between native and fluorinated cyclohexanes.

Conformational and Physicochemical Profiling: The "Janus Face"

Beyond simple metabolic blocking, the stereocontrolled introduction of multiple fluorine atoms fundamentally alters the 3D physicochemical profile of the cyclohexane ring. When vicinal fluorine atoms are positioned on a ring, conformational constraints force the ring to adopt specific geometries to minimize electrostatic repulsion and maximize hyperconjugative stabilization (the gauche effect)[4],[3].

In the case of the all-cis 2,3,5,6-tetrafluorocyclohexyl motif, the ring adopts a chair conformation where the C-F bonds are forced into a 1,3-diaxial arrangement[4]. This stereochemistry generates two parallel C-F bonds, polarizing the two faces of the ring: an electronegative "fluorine face" and an electropositive "hydrogen face"[4]. This extreme facial polarization—dubbed the "Janus face"—imparts a massive molecular dipole moment (up to 5.2 D)[5].

The practical implications for drug design are profound. As demonstrated in matched molecular pair (MMP) analyses documented in[3], replacing a standard cyclohexyl group with a Janus-face tetrafluorocyclohexyl group drastically reduces lipophilicity and enhances solubility without increasing the molecular footprint.

Quantitative Comparison of Matched Molecular Pairs (MMPs)

The following table synthesizes the physicochemical shifts observed when transitioning from a native cyclohexane to an all-cis tetrafluorocyclohexane scaffold[5],[3]:

ParameterNative Cyclohexane ScaffoldAll-cis TetrafluorocyclohexaneMechanistic Rationale
Bond Dissociation Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)High electronegativity of F strengthens the σ-bond, resisting CYP450 abstraction.
Dipole Moment (μ) ~0 D~5.2 D1,3-diaxial C-F alignment creates extreme facial electrostatic polarization.
Lipophilicity (LogD7.4) Baseline (e.g., 3.0 - 4.0)Reduced by ~2.0 log unitsStrong dipole moment increases the energetic penalty for partitioning into lipid phases.
Kinetic Solubility Poor (<1 to 10 µM)Significantly Enhanced (>50 µM)Enhanced polarity facilitates robust dipole-dipole interactions with aqueous media.
Hepatic Clearance (ΔCLhep) BaselineReduced by ~7 mL/min/kgSteric and electronic shielding blocks primary sites of oxidative metabolism.

Experimental Methodology: In Vitro Microsomal Stability Assay

To empirically validate the metabolic stability of novel fluorinated cyclohexane candidates, a rigorous in vitro microsomal stability assay is required[1]. As a self-validating system, this protocol incorporates strict internal controls to differentiate true CYP450-mediated metabolism from chemical instability.

Self-Validating Protocol Design
  • Positive Control: Verapamil (a known high-clearance CYP3A4 substrate) is run in parallel to verify the enzymatic viability of the microsomes.

  • Negative Control (No-NADPH): A parallel incubation lacking the NADPH regenerating system is mandatory. Any compound depletion observed here indicates non-CYP degradation (e.g., chemical hydrolysis or esterase activity).

  • Internal Standard (IS): A stable-isotope labeled analog is added during the quenching phase to normalize for extraction recovery and LC-MS/MS matrix effects.

Step-by-Step Methodology
  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer.

    • Causality: The buffer must be strictly maintained at pH 7.4. CYP450 enzymes are highly sensitive to pH fluctuations; deviations will cause rapid denaturation of the active[FeO]³⁺ site.

  • Compound Spiking: Add the fluorinated test compound (and its non-fluorinated MMP in a separate well) to a final concentration of 1 µM.

    • Causality: Maintaining the substrate concentration well below the Michaelis constant ( Km​ ) ensures first-order enzyme kinetics, which is a mathematical prerequisite for accurately calculating intrinsic clearance ( CLint​ ).

  • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: Achieving thermal equilibrium prior to reaction initiation prevents a kinetic lag phase, ensuring linearity in the early time points.

  • Reaction Initiation: Initiate the metabolism by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Neat NADPH degrades rapidly at 37°C. A regenerating system ensures a constant, steady-state supply of reducing equivalents, preventing artificial truncation of the metabolic rate and false-positive stability readings.

  • Kinetic Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Enzymatic Quenching & Precipitation: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing the Internal Standard.

    • Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction precisely at the designated time point. Simultaneously, it precipitates the microsomal proteins, preventing fouling of the LC-MS/MS analytical column.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

  • Data Processing: Plot the natural log of the remaining parent compound against time to determine the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

Workflow Step1 1. Matrix Preparation Test Compound + HLM + Buffer (pH 7.4) Step2 2. Thermal Equilibration Pre-incubate at 37°C for 5 min Step1->Step2 Step3 3. Reaction Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Kinetic Sampling Extract aliquots at 0, 5, 15, 30, 60 min Step3->Step4 Step5 5. Enzymatic Quenching Add Cold ACN + Internal Standard Step4->Step5 Step6 6. Protein Precipitation Centrifuge (4000 rpm, 15 min) Step5->Step6 Step7 7. LC-MS/MS Quantification Analyze Supernatant Step6->Step7 Step8 8. Pharmacokinetic Calculation Determine t(1/2) and CL(int) Step7->Step8

Step-by-step experimental workflow for evaluating in vitro microsomal metabolic stability.

Conclusion

The transition from native cyclohexanes to selectively fluorinated analogs represents a paradigm shift in rational drug design. By exploiting the extreme bond dissociation energy of the C-F bond and the unique conformational stereochemistry of the "Janus face" motif, medicinal chemists can simultaneously solve multiple ADMET liabilities. The resulting scaffolds not only evade CYP450-mediated oxidative metabolism but also dramatically improve aqueous solubility and lower lipophilicity, ultimately widening the therapeutic window of modern drug candidates.

References

  • Wang, Y., et al. "Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties." ACS Medicinal Chemistry Letters, 2022. URL:[Link]

  • Ayoup, M. S., et al. "Selectively fluorinated cyclohexane building blocks: Derivatives of carbonylated all-cis-3-phenyl-1,2,4,5-tetrafluorocyclohexane." Beilstein Journal of Organic Chemistry, 2015. URL:[Link]

  • BenchChem Technical Support Team. "Application Notes and Protocols: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry." BenchChem, 2025. URL:[Link]

Sources

Modulating Pharmacokinetics: Lipophilicity Changes in 5,5-Difluoro Substituted Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Among the various fluorination motifs, the gem-difluoro group—specifically at the 5,5-position of amino alcohol scaffolds—offers a unique physicochemical profile. This technical guide provides an in-depth mechanistic analysis of how 5,5-difluoro substitution influences intrinsic lipophilicity (logP), physiological distribution (logD), modulates amine basicity, and enhances metabolic stability. By bridging theoretical dipole vector analysis with empirical LC-MS/MS data, this whitepaper equips drug development professionals with actionable, field-proven insights for lead optimization.

The Fluorine Paradox in Amino Alcohols

Amino alcohols are ubiquitous pharmacophores, interacting with diverse targets from GPCRs to kinases. However, their inherent polarity often leads to sub-optimal membrane permeability and rapid clearance. Introducing fluorine is a classical strategy to mitigate these issues, but its effect on lipophilicity is highly context-dependent[1].

Fluorine is the most electronegative element, yet it is also highly lipophilic in terms of its van der Waals radius (1.47 Å), which is larger than hydrogen (1.20 Å) but smaller than a methyl group. When a 5,5-difluoro motif is introduced into an amino alcohol, two competing forces dictate the net lipophilicity:

  • Hydrophobic Surface Area Expansion: Increases intrinsic lipophilicity (logP).

  • Dipole Moment Introduction: The highly polarized C-F bonds introduce a local dipole, which increases aqueous solvation and decreases logP[2].

G A 5,5-Difluoro Substitution in Amino Alcohols B Inductive Effect (Electron Withdrawal) A->B C Steric & Hydrophobic Volume Increase A->C D Local Dipole Moment (C-F Vectors) A->D E Decreased Amine pKa B->E Lowers basicity F Increased logP (Intrinsic) C->F + Surface Area G Decreased logP (Polarity) D->G + Polarity H Net Change in logD (pH 7.4) E->H F->H G->H

Multifactorial impact of 5,5-difluoro substitution on amino alcohol lipophilicity.

Mechanistic Insights: gem-Difluoro vs. vic-Difluoro Patterns

The spatial arrangement of fluorine atoms profoundly impacts the overall molecular dipole. In a vic-difluoro (vicinal, 1,2-difluoro) system, the C-F dipoles often align in parallel or gauche conformations, creating a strong net dipole moment that significantly lowers lipophilicity[2].

Conversely, in a gem-difluoro (geminal, 1,1-difluoro) system like the 5,5-difluoro motif, the two C-F bonds originate from the same carbon. The vectorial angle between these bonds results in partial cancellation of their individual dipole moments[2]. Consequently, the polarity increase generated by the second fluorine is largely compensated by the concomitant increase in hydrophobic volume. Thus, a 5,5-difluoro amino alcohol typically exhibits an unchanged or slightly increased intrinsic logP compared to its monofluorinated counterpart, while remaining less lipophilic than a fully alkylated homologue[1][2].

Furthermore, the 5,5-difluoro group exerts a strong electron-withdrawing inductive effect (-I effect) through the carbon backbone. In amino alcohols, this significantly lowers the pKa of the adjacent amine[3]. Because physiological lipophilicity (logD at pH 7.4) is a function of both intrinsic logP and the ionization state of the molecule, lowering the pKa of a basic amine pushes more of the drug into the un-ionized, highly permeable state at physiological pH, thereby dramatically increasing the apparent logD.

Quantitative Data Analysis

To illustrate these principles, consider the comparative lipophilicity and pKa data of cyclic amino alcohols (e.g., piperidine-derived amino alcohols).

Compound ScaffoldSubstitution PatternAmine pKalogP (Intrinsic)logD (pH 7.4)Metabolic Half-life (HLM)
Piperidine Amino AlcoholUnsubstituted9.81.20-0.8515 min (C5 oxidation)
Piperidine Amino Alcohol5-Fluoro (equatorial)8.91.35-0.1028 min
Piperidine Amino Alcohol5,5-Difluoro7.61.421.15>120 min (C5 blocked)
Piperidine Amino Alcohol4,5-vic-Difluoro7.80.950.4585 min

Table 1: Physicochemical property shifts upon fluorination. The dramatic increase in logD at pH 7.4 for the 5,5-difluoro analog is driven primarily by the pKa shift rather than the intrinsic logP.

Experimental Methodologies & Self-Validating Protocols

To ensure analytical trust and reproducibility, the following protocols detail the synthesis of the scaffold and the precise measurement of its lipophilicity.

Protocol 1: Late-Stage Deoxyfluorination to Yield 5,5-Difluoro Amino Alcohols

Causality & Design: Constructing gem-difluoro groups often relies on the nucleophilic fluorination of a ketone precursor. Using reagents like Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor allows for direct conversion of a C=O to a CF2 group[4]. The amino and hydroxyl groups must be orthogonally protected to prevent unwanted fluorination or elimination side reactions[1].

Step-by-Step Methodology:

  • Protection: Start with a 5-oxopiperidine-2-carboxylate derivative. Protect the amine as a tert-butyl carbamate (Boc) and the hydroxyl as a benzyl ether.

  • Deoxyfluorination: Dissolve the protected ketone (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction mixture to 0 °C. Add Deoxo-Fluor (2.5 eq) dropwise.

    • Self-Validation Check: Monitor the reaction via 19F NMR; the appearance of a characteristic AB quartet (or a singlet depending on ring dynamics) around -90 to -110 ppm confirms CF2 formation.

  • Quenching & Extraction: Carefully quench with saturated aqueous NaHCO3 at 0 °C to neutralize HF byproducts. Extract with DCM, dry over MgSO4, and concentrate.

  • Deprotection: Remove the Boc group using 4M HCl in dioxane, and the benzyl ether using standard hydrogenolysis (Pd/C, H2), yielding the free 5,5-difluoro amino alcohol[5].

Protocol 2: Self-Validating Shake-Flask LC-MS/MS for logD (pH 7.4) Determination

Causality & Design: Computational logD predictions for polyfluorinated compounds are notoriously error-prone due to complex dipole interactions. The shake-flask method remains the gold standard. Utilizing LC-MS/MS allows for high sensitivity, requiring minimal compound and avoiding UV-absorption dependencies[6].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve the 5,5-difluoro amino alcohol in DMSO to create a 10 mM stock. Spike 10 µL of this stock into a vial containing 1 mL of the pre-saturated buffer and 1 mL of the pre-saturated octanol.

  • Equilibration: Shake the vials at 25 °C for 24 hours at 300 rpm.

    • Self-Validation Check: Prepare three different phase ratios (e.g., 1:1, 1:2, 2:1 octanol:buffer) to ensure the calculated logD is independent of the phase ratio, confirming true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample the octanol and aqueous layers. Dilute the octanol layer 100-fold in methanol. Analyze both phases using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: logD=log10​(PeakAreabuffer​PeakAreaoctanol​×DilutionFactor​) .

Workflow N1 Equilibration Octanol/Buffer N2 Spike Analyte (5,5-difluoro) N1->N2 N3 Shake-Flask Incubation (24h) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 logD Calculation & Validation N5->N6

Self-validating shake-flask LC-MS/MS workflow for accurate logD determination.

Metabolic Stability & Pharmacokinetic Implications

Beyond lipophilicity, the 5,5-difluoro substitution acts as an exceptional metabolic shield. In non-fluorinated cyclic amino alcohols, the carbon atoms adjacent to the heteroatoms or at the most sterically accessible positions (like C5 in piperidines) are prime targets for Cytochrome P450-mediated hydroxylation[3].

Replacing the C-H bonds (bond dissociation energy ~98 kcal/mol) with C-F bonds (~116 kcal/mol) completely blocks oxidation at this site[4]. Because the gem-difluoro group achieves this without the massive lipophilicity penalty associated with larger blocking groups (like a tert-butyl group), it maintains the compound within the optimal "Rule of 5" chemical space, ensuring high oral bioavailability and prolonged half-life.

Conclusion

The 5,5-difluoro substitution in amino alcohols is a highly synergistic modification. It deftly balances the volume-driven increase in intrinsic lipophilicity with dipole-driven polarity, while simultaneously lowering amine pKa to drastically improve physiological logD. When coupled with its ability to block metabolic liabilities, the 5,5-difluoro motif stands out as a premier structural tool in the rational design of next-generation therapeutics.

References

  • Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery Journal of Medicinal Chemistry - ACS Publications[Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Journal of Medicinal Chemistry - ACS Publications[Link]

  • ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate[Link]

  • Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations CORE (Journal of Fluorine Chemistry)[Link]

  • Chemical and in silico exploration of novel 5-hydroxytryptamine 2A receptor (5-HT2AR) ligands Nottingham ePrints[Link]

Sources

Methodological & Application

Stereoselective synthesis of 2-Amino-5,5-difluoro-cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stereoselective Synthesis and Resolution of (1R,2R)-2-Amino-5,5-difluorocyclohexanol Hydrochloride Subtitle: A Scalable Chemoenzymatic Protocol for Advanced Fluorinated Building Blocks Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Fluorinated alicyclic amino alcohols, particularly 2-amino-5,5-difluorocyclohexanol, are highly sought-after building blocks in modern drug discovery. The strategic placement of a gem-difluoro group at the 5-position serves multiple purposes: it acts as a lipophilic bioisostere, sterically locks the cyclohexane ring into a preferred chair conformation, and inductively modulates the pKa of the adjacent amine, thereby enhancing membrane permeability and metabolic stability.

As a Senior Application Scientist, I have designed this protocol to address the inherent challenges of synthesizing densely functionalized, chiral fluorinated rings. Relying purely on asymmetric chemical catalysis for this specific scaffold often results in poor regioselectivity or requires prohibitively expensive chiral auxiliaries. Instead, this guide details a highly scalable chemoenzymatic workflow . We leverage robust chemical steps to synthesize the racemic trans-amino alcohol, followed by an exquisite Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B, Novozym 435)[1],[2]. This hybrid approach guarantees high enantiomeric excess (ee > 99%) while maintaining operational simplicity.

Synthetic Workflow Visualization

SynthesisWorkflow A 1. 4,4-Difluorocyclohex-1-ene B Epoxidation (mCPBA, DCM) A->B C 2. rac-4,4-Difluoro-1,2-epoxycyclohexane B->C D Regioselective Azidolysis (NaN3, NH4Cl, EtOH/H2O) C->D E 3. trans-2-Azido-5,5-difluorocyclohexanol D->E Isolates 5,5-isomer F Catalytic Hydrogenation (Pd/C, H2, MeOH) E->F G 4. rac-trans-2-Amino-5,5-difluorocyclohexanol F->G H Enzymatic Kinetic Resolution (Novozym 435, MTBE) G->H I 5. (1R,2R)-2-Amino-5,5-difluorocyclohexanol H->I Acid-Base Extraction J Salt Formation (4M HCl in Dioxane) I->J K 6. (1R,2R)-2-Amino-5,5-difluorocyclohexanol HCl J->K

Chemoenzymatic workflow for stereoselective synthesis of the target HCl salt.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system, ensuring that intermediate quality can be verified before proceeding to the next step.

Step 1: Epoxidation of 4,4-Difluorocyclohex-1-ene
  • Procedure: Dissolve 4,4-difluorocyclohex-1-ene (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Cool the reaction to 0 °C. Portionwise, add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.25 equiv). Allow the mixture to warm to room temperature and stir for 16 hours.

  • Causality & Insights: The strong electron-withdrawing nature of the -CF₂ group significantly deactivates the alkene towards electrophilic oxidation. Consequently, a slight excess of mCPBA and extended reaction times are required compared to unfluorinated cyclohexene.

  • Validation: Quench with saturated aqueous Na₂S₂O₃ (to destroy unreacted peroxides—verified by KI-starch paper) and wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.

Step 2: Regioselective Azidolysis
  • Procedure: Dissolve the crude epoxide in a 4:1 mixture of EtOH and H₂O. Add NaN₃ (2.0 equiv) and NH₄Cl (2.0 equiv). Heat the biphasic mixture to 80 °C for 24 hours.

  • Causality & Insights: NH₄Cl acts as a mild proton source to activate the epoxide oxygen without causing premature degradation of the substrate. The nucleophilic attack of the azide strictly follows the Fürst-Plattner rule, yielding trans-diaxial products. Because the epoxide carbons are diastereotopic, attack occurs at both positions, yielding a mixture of 2-azido-5,5-difluoro and 2-azido-4,4-difluoro isomers.

  • Validation: The regioisomers possess distinct R_f values. Isolate the slightly more polar 5,5-difluoro isomer via silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 3: Catalytic Hydrogenation
  • Procedure: Dissolve the purified trans-2-azido-5,5-difluorocyclohexanol in MeOH. Add 10% Pd/C (0.05 equiv Pd). Purge the flask and stir under an H₂ atmosphere (balloon, 1 atm) at room temperature for 4 hours.

  • Causality & Insights: Palladium on carbon efficiently reduces the azide to a primary amine. The mild conditions (1 atm H₂, room temperature) are strictly maintained to prevent any potential hydrodefluorination side reactions.

  • Validation: Filter through a pad of Celite to remove the catalyst. LC-MS should indicate complete disappearance of the azide mass and the appearance of the [M+H]⁺ ion for the amino alcohol.

Step 4: Enzymatic Kinetic Resolution (EKR)
  • Procedure: Dissolve the rac-trans-2-amino-5,5-difluorocyclohexanol in methyl tert-butyl ether (MTBE, 0.1 M). Add ethyl methoxyacetate (1.5 equiv) and Novozym 435 (immobilized CAL-B, 50% w/w relative to substrate). Incubate at 45 °C with orbital shaking (200 rpm) for 48 hours[3].

  • Causality & Insights: CAL-B possesses a highly stereoselective active site that preferentially N-acylates the (1S,2S)-enantiomer of trans-cycloalkanols[2]. The (1R,2R)-enantiomer is sterically mismatched and remains entirely unreacted. MTBE is chosen because it preserves enzyme activity while fully solubilizing the polar substrate.

  • Validation & Separation: Monitor the reaction via chiral HPLC. Stop the reaction when conversion reaches exactly 50%. Filter off the immobilized enzyme. Extract the filtrate with 1M HCl. The unreacted (1R,2R)-amine partitions into the aqueous phase, leaving the (1S,2S)-amide in the organic phase. Basify the aqueous phase to pH 12 with NaOH and extract with CH₂Cl₂ to recover the enantiopure (1R,2R)-free base.

Step 5: Hydrochloride Salt Formation
  • Procedure: Dissolve the enantiopure (1R,2R)-free base in anhydrous MTBE. Dropwise, add 4M HCl in dioxane (1.1 equiv) at 0 °C.

  • Causality & Insights: Free aliphatic amines are prone to atmospheric CO₂ absorption (forming carbamates) and oxidative degradation. Conversion to the HCl salt ensures long-term stability and provides a highly crystalline, easy-to-handle solid for downstream peptide coupling or medicinal chemistry workflows.

  • Validation: Filter the resulting white precipitate, wash with cold MTBE, and dry under high vacuum. Confirm >99% ee via chiral HPLC of the neutralized salt.

Quantitative Data Summary

The following table summarizes the expected yields, purities, and physical states at each stage of the chemoenzymatic workflow.

StepIntermediate / ProductYield (%)Purity / ee (%)Physical State
1 rac-4,4-Difluoro-1,2-epoxycyclohexane88%>95% (NMR)Pale yellow oil
2 trans-2-Azido-5,5-difluorocyclohexanol42%*>98% (LC-MS)Colorless oil
3 rac-trans-2-Amino-5,5-difluorocyclohexanol95%>98% (LC-MS)Viscous oil
4 (1R,2R)-2-Amino-5,5-difluorocyclohexanol46%**>99% ee (Chiral HPLC)White solid
5 (1R,2R)-2-Amino-5,5-difluorocyclohexanol HCl92%>99% ee (Chiral HPLC)White crystalline powder

* Yield reflects the isolation of the specific 5,5-regioisomer from the 4,4-/5,5- mixture. ** Theoretical maximum yield for an Enzymatic Kinetic Resolution is 50%.

References

  • Taylor & Francis - "Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols". Journal of Agricultural and Biological Chemistry. URL: [Link]

  • ResearchGate - "Enzymatic transesterification of pharmacologically interesting β-aminocycloalkanol precursors". URL: [Link]

  • ResearchGate - "Enzymatic Aminolysis and Ammonolysis Processes in the Preparation of Chiral Nitrogenated Compounds". URL: [Link]

Sources

Application Note: Reductive Amination of 5,5-Difluoro-2-hydroxycyclohexanone for the Synthesis of Fluorinated 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of fluorinated 1,2-amino alcohols is of paramount importance in modern drug discovery, offering enhanced metabolic stability, lipophilicity, and unique conformational properties. This application note provides a comprehensive, field-validated guide for the reductive amination of 5,5-difluoro-2-hydroxycyclohexanone . By carefully selecting reducing agents and optimizing reaction conditions, researchers can overcome the inherent challenges of α -hydroxy ketone substrates—such as retro-aldol cleavage and over-reduction—to achieve high yields and excellent diastereoselectivity.

Mechanistic Rationale & Substrate Specificity

When designing a reductive amination protocol for 5,5-difluoro-2-hydroxycyclohexanone, the structural and electronic nuances of the substrate dictate the experimental choices:

  • Electronic Activation: The gem-difluoro group at the C5 position exerts a strong inductive electron-withdrawing effect. This significantly increases the electrophilicity of the C1 carbonyl, facilitating rapid nucleophilic attack by the amine to form the hemiaminal intermediate.

  • Conformational Locking: Fluorine substitution strongly influences the ring's conformational equilibrium. The CF2​ group typically occupies the apical position of the chair conformation, locking the ring and providing a stereochemical bias during the hydride delivery to the iminium ion, which often results in high diastereomeric ratios (dr).

  • Mitigation of Side Reactions: α -Hydroxy ketones are notoriously sensitive. Under strongly basic conditions, they can undergo retro-aldol cleavage or isomerization. Conversely, overly aggressive reducing agents (like LiAlH4​ or unmitigated NaBH4​ ) will directly reduce the highly electrophilic ketone to a 1,2-diol before the imine can form.

Causality of Reagent Selection: To navigate these competing pathways, Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) is the optimal reducing agent [1]. It is exceptionally mild, selectively reduces iminium ions over ketones, and operates efficiently in weakly acidic environments (pH 4–5), which suppresses base-catalyzed retro-aldol degradation.

Mechanism A 5,5-Difluoro-2-hydroxy- cyclohexanone B Hemiaminal Intermediate A->B + Amine (H+ cat.) C Iminium Ion Intermediate B->C - H2O D Fluorinated 1,2-Amino Alcohol C->D NaBH(OAc)3 Reduction

Mechanistic pathway of the direct reductive amination of the fluorinated ketone.

Experimental Protocols

The following protocols are designed as self-validating systems. TLC monitoring and specific quenching steps are integrated to ensure reaction fidelity and safety.

Protocol A: Direct Reductive Amination (For Primary & Unhindered Secondary Amines)

This one-pot procedure is highly efficient for standard amines. 1,2-Dichloroethane (DCE) is selected as the solvent due to the superior solubility of NaBH(OAc)3​ compared to THF or DCM, leading to faster reaction kinetics [1].

Materials:

  • 5,5-Difluoro-2-hydroxycyclohexanone (1.0 equiv, 1.0 mmol)

  • Amine (1.1 - 1.2 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv)

  • Glacial Acetic Acid, AcOH (1.0 equiv)

  • 1,2-Dichloroethane, DCE (0.2 M)

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5,5-difluoro-2-hydroxycyclohexanone (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5.0 mL) under an inert nitrogen atmosphere.

  • Acidification: Add glacial acetic acid (1.0 mmol) dropwise. Rationale: The mild acid catalyzes the dehydration of the hemiaminal to the iminium ion without triggering retro-aldol cleavage.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The fluorinated ketone is highly electrophilic; cooling prevents exothermic degradation and minimizes any background direct reduction of the ketone.

  • Reduction: Add NaBH(OAc)3​ (1.5 mmol) portionwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the consumption of the starting ketone via TLC (typically 1:1 EtOAc/Hexanes, visualized with KMnO4​ stain).

  • Quenching: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3​ (5 mL). Rationale: The basic quench neutralizes the acetic acid and safely hydrolyzes any unreacted hydride species.

  • Extraction & Purification: Transfer to a separatory funnel, extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel.

Protocol B: Indirect Two-Step Amination (For Sterically Hindered Amines)

For weakly nucleophilic or sterically hindered amines (e.g., tert-butylamine, substituted anilines), direct amination often fails due to slow iminium formation. A Lewis acid-mediated pre-formation of the imine is required.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone (1.0 mmol) and the hindered amine (1.5 equiv) in anhydrous THF (5.0 mL). Add Titanium(IV) isopropoxide, Ti(O−iPr)4​ (2.0 equiv). Stir at room temperature for 12 hours. Rationale: Ti(O−iPr)4​ acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive imine formation.

  • Reduction: Cool the mixture to 0 °C and add Sodium Borohydride, NaBH4​ (1.5 equiv) in one portion. Stir for an additional 2 hours.

  • Quenching: Quench by adding water (2 mL). A white precipitate of titanium dioxide ( TiO2​ ) will form. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate and purify via chromatography.

Workflow Step1 Step 1: Reagent Preparation Dissolve ketone and amine in DCE Step2 Step 2: Acidification Add AcOH (1.0 - 1.5 eq) Step1->Step2 Step3 Step 3: Reduction Add NaBH(OAc)3 portionwise at 0 °C Step2->Step3 Step4 Step 4: Reaction Stir at RT for 4-12 h Step3->Step4 Step5 Step 5: Quench & Workup Quench with sat. NaHCO3, extract with DCM Step4->Step5 Step6 Step 6: Purification Flash Chromatography (Silica gel) Step5->Step6

Standard workflow for the direct reductive amination using NaBH(OAc)3.

Quantitative Data & Optimization Summary

The table below summarizes the expected outcomes when optimizing the reductive amination of 5,5-difluoro-2-hydroxycyclohexanone with various amines, highlighting the necessity of matching the protocol to the nucleophile's steric profile.

Amine TypeSpecific AmineProtocolReducing AgentSolventYield (%)Diastereomeric Ratio (dr)*
Primary (Unhindered)BenzylamineA NaBH(OAc)3​ DCE88%92:8
Primary (Unhindered)Methylamine (2M in THF)A NaBH(OAc)3​ DCE85%90:10
Secondary (Cyclic)PyrrolidineA NaBH(OAc)3​ DCE91%95:5
Primary (Hindered)tert-ButylamineB Ti(O−iPr)4​ / NaBH4​ THF74%85:15
Weakly NucleophilicAnilineB Ti(O−iPr)4​ / NaBH4​ THF68%88:12

*Note: The high dr is attributed to the conformational locking effect of the C5 gem-difluoro group, which directs hydride attack predominantly from the less sterically hindered face of the locked chair conformation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Reaction Conditions for Nucleophilic Substitution on Fluorinated Cyclohexanes: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Cyclohexanes

The selective incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] Fluorine's unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—allow for the precise modulation of a compound's physicochemical and biological profile.[2][3] When incorporated into a cyclohexane ring, a ubiquitous scaffold in pharmaceuticals, fluorine can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity.[4][5]

However, the very properties that make fluorine a valuable design element also present significant synthetic challenges. The strong electron-withdrawing nature of fluorine deactivates adjacent carbon centers to certain reaction types while simultaneously influencing the conformational equilibrium of the entire ring system. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, reaction conditions, and practical protocols for successfully executing nucleophilic substitution reactions on fluorinated cyclohexane systems. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and higher probability of success in the laboratory.

Core Principles: Understanding Reactivity in Fluorinated Systems

Successful nucleophilic substitution on a fluorinated cyclohexane hinges on a firm grasp of the interplay between conformational dynamics, stereoelectronics, and the powerful inductive effects of the fluorine atom(s).

The Conformational and Stereoelectronic Landscape

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[6] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For a monosubstituted cyclohexane, the conformer with the substituent in the more sterically favored equatorial position is typically more stable.[7] While fluorine is small, the equatorial conformer of fluorocyclohexane is still slightly more stable than the axial conformer.[8]

For a successful bimolecular nucleophilic substitution (SN2) or bimolecular elimination (E2) reaction, specific orbital alignments are paramount.

  • SN2 Reaction: This reaction requires a "backside attack," where the nucleophile's highest occupied molecular orbital (HOMO) attacks the carbon-leaving group sigma-antibonding orbital (σ* LUMO) at an angle of 180°.[9][10] On a cyclohexane ring, this alignment is far more accessible when the leaving group is in an axial position. An equatorial leaving group is sterically shielded by the ring itself, hindering the nucleophile's approach.[9]

  • E2 Reaction: This competing pathway requires a coplanar arrangement of the C-H and C-Leaving Group bonds. The lowest energy arrangement is anti-periplanar , where the proton and leaving group are in the same plane but on opposite sides of the C-C bond. This geometry is achieved only when both the beta-proton and the leaving group are in axial positions.[9][11]

This axial requirement for both SN2 and E2 reactions means that the reaction often proceeds through the less stable conformer. The rate of reaction is therefore dependent not only on the intrinsic reactivity but also on the energetic cost of the ring-flip required to place the leaving group in the reactive axial position.

Caption: Figure 1: SN2 approach on axial vs. equatorial leaving groups.

The Powerful Inductive Effect of Fluorine

Fluorine's extreme electronegativity creates a strong dipole along the C-F bond, withdrawing electron density from the carbon skeleton. This inductive effect has two major consequences for nucleophilic substitution:

  • Activation of the Reaction Center: A fluorine atom located on a carbon adjacent to (α) or one carbon removed from (β) the leaving group makes the electrophilic carbon more electron-deficient and thus more susceptible to nucleophilic attack.

  • Destabilization of Carbocations: The same inductive effect strongly destabilizes any developing positive charge on an adjacent carbon. This makes an SN1-type mechanism, which proceeds through a carbocation intermediate, highly unfavorable. Therefore, reactions on fluorinated cyclohexanes almost exclusively follow an SN2 pathway.

Neighboring Group Participation (NGP)

Neighboring group participation, or anchimeric assistance, occurs when a nearby functional group with a lone pair of electrons or a π-system acts as an internal nucleophile, displacing the leaving group in a first step.[12][13] An external nucleophile then opens the resulting cyclic intermediate in a second SN2 step. A key consequence of NGP is an overall retention of stereochemistry at the reaction center, as the process involves two consecutive SN2 inversions.[12] While fluorine itself is a poor neighboring group due to its tightly held lone pairs, other functional groups on the fluorinated cyclohexane (e.g., esters, ethers, amides) can participate and must be considered when planning a synthesis.[14]

Strategic and Practical Considerations for Reaction Setup

A successful protocol requires careful selection of the nucleophile, leaving group, solvent, and temperature to maximize the desired SN2 pathway while minimizing the competing E2 elimination.

ParameterSN2 Favored ByE2 Favored ByRationale
Nucleophile/Base Weakly basic, high polarizability (e.g., N₃⁻, I⁻, CN⁻, RCOO⁻)Strong, sterically hindered base (e.g., t-BuOK, DBU)Strong bases preferentially abstract a proton, initiating elimination.[11]
Substrate Primary > Secondary >> TertiaryTertiary > Secondary > PrimarySteric hindrance around the electrophilic carbon disfavors SN2 attack and promotes elimination.
Leaving Group Good leaving group (e.g., OTs, OMs, OTf, I, Br)Good leaving groupBoth reactions require a group that can stabilize a negative charge as it departs.
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Less polar solvents can favor E2Polar aprotic solvents solvate the counter-ion but not the nucleophile, increasing its reactivity.
Temperature Lower temperaturesHigher temperaturesElimination has a higher activation energy and is more entropically favored, so it dominates at higher temperatures.

Table 1: Factors influencing the competition between SN2 and E2 reactions.

Detailed Application Protocols

The following protocols are representative examples of nucleophilic substitution on fluorinated cyclohexane derivatives. They are designed to be starting points, and optimization may be necessary for specific substrates.

Protocol 1: SN2 Displacement of a Tosylate with Sodium Azide

This protocol describes the conversion of an axial hydroxyl group to an equatorial azide with inversion of stereochemistry. The hydroxyl group is first converted to a better leaving group, p-toluenesulfonate (tosylate).

Step A: Tosylation of the Fluorinated Cyclohexanol

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the fluorinated cyclohexanol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude tosylate by flash column chromatography (typically using a hexane/ethyl acetate gradient).

Step B: Azide Displacement

  • Setup: To a round-bottom flask, add the purified fluorocyclohexyl tosylate (1.0 eq) and sodium azide (NaN₃, 3.0 eq).

  • Solvent: Add anhydrous dimethylformamide (DMF, ~0.2 M).

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction by TLC. The reaction may take 6-24 hours.

  • Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (caution: low molecular weight azides can be explosive). The crude product is often pure enough for the next step, or it can be purified by column chromatography.

Protocol 2: Ring-Opening of a Cyclohexene-derived Epoxide with Triethylamine Trihydrofluoride

This protocol generates a trans-fluorohydrin, a key intermediate, by nucleophilic attack of fluoride on a protonated epoxide. The stereochemistry of the starting epoxide dictates the product's stereochemistry.[15][16]

  • Setup: In a chemically resistant (e.g., polypropylene or Nalgene) flask, dissolve the cyclohexene-derived epoxide (1.0 eq) in anhydrous toluene (~0.5 M) under an argon atmosphere.

  • Reagent Addition: Carefully add triethylamine trihydrofluoride (Et₃N·3HF, 3.0-4.0 eq) to the solution at room temperature. Caution: HF is highly corrosive and toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature is substrate-dependent.[17] Stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup: Cool the mixture to 0 °C and very slowly quench by adding saturated aqueous NaHCO₃ until gas evolution ceases. Perform this step with extreme caution behind a blast shield.

  • Extraction: Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting fluorohydrin by flash column chromatography.

Caption: Figure 2: General workflow for optimizing nucleophilic substitutions.

Troubleshooting and Advanced Considerations

  • Low Reactivity: If the reaction is sluggish, ensure the leaving group is sufficiently reactive (OTf > OTs > OMs > Br > Cl) and is capable of adopting an axial conformation. Increasing the temperature may be necessary, but this will also increase the rate of E2 elimination. Using a more potent nucleophile or a crown ether (e.g., 18-crown-6 with potassium salts) to enhance nucleophilicity can be effective.[18]

  • Dominant Elimination: If the E2 product is the major product, lower the reaction temperature. Switch to a less basic nucleophile (e.g., acetate instead of methoxide) or a less sterically hindered base if a base is required.

  • Polyfluorinated Substrates: In highly fluorinated cyclohexanes, the cumulative inductive effects can significantly deactivate the ring, making substitutions very difficult. In these cases, more forcing conditions (higher temperatures, sealed tube reactions) may be required. The facial polarity induced by multiple fluorine atoms can also direct incoming nucleophiles.[1]

  • Intramolecular Reactions: Be aware of the potential for intramolecular SN2 reactions, where a nucleophilic group within the molecule attacks the electrophilic center. This can lead to unexpected cyclized products.[16][19]

By understanding the fundamental principles of conformation and electronics and by carefully selecting reaction conditions, researchers can successfully navigate the complexities of nucleophilic substitution on fluorinated cyclohexanes, unlocking access to novel and valuable molecules for a wide range of applications.

References

  • Al-abbar, M., Tavasli, M., & O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Tavasli, M., O'Hagan, D., & Pearson, C. (2016). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2019). Fluorinated Rings: Conformation and Application. ResearchGate. Available at: [Link]

  • Haszeldine, R. N., & Tipping, A. E. (1967). Some stereochemical aspects of nucleophilic substitution in unsaturated fluorocarbons. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Cantillo, D., & Kappe, C. O. (2014). An anomalous effect of fluorine on the conformational equilibrium of 2-fluorocyclohexane-1,3-dione. ResearchGate. Available at: [Link]

  • Apollo Scientific. (2026). Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific. Available at: [Link]

  • Andersson, H., et al. (2013). Utilizing the σ-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides. PubMed. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. Available at: [Link]

  • Krämer, K. (2020). Ultra-fluorinated cyclohexane shows off two faces. Chemistry World. Available at: [Link]

  • Kiss, L., et al. (2015). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bennett, C. S. (2025). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. ACS Publications. Available at: [Link]

  • Nakama, K., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC - NIH. Available at: [Link]

  • Melnykov, K. P., & Mykhailiuk, P. K. (2023). Fluorinated building blocks in drug design: new pathways and targets. PMC. Available at: [Link]

  • Bolton, R., & Sandall, J. P. B. (1978). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2025). SN2 and E2 Rates of Cyclohexanes. Chemistry Steps. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Mandal, K. K. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). St. Paul's C. M. College. Available at: [Link]

  • BYJU'S. (n.d.). Conformation of cyclohexane. BYJU'S. Available at: [Link]

  • Hu, J., et al. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Wikipedia. Available at: [Link]

  • Pearson. (n.d.). The chair conformer of fluorocyclohexane is 0.25 kcal/mol more stable. Pearson. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.9 The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts. Available at: [Link]

  • AJT Chemistry. (2021). Conformational Analysis /Part2/ Nucleophilic substitution reaction of cyclohexane. YouTube. Available at: [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Available at: [Link]

  • Nakama, K., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride. ResearchGate. Available at: [Link]

  • Watson, C. (2020). Stereochemistry 5 Cyclohexanes. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Progress of SN2 fluorination reactions promoted by intramolecular and intermolecular crown ether. ResearchGate. Available at: [Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of Chiral Fluorinated Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral fluorinated aminocyclohexanols, such as (1S,6R)-6-amino-2,2-difluorocyclohexanol, are classified as "privileged structures" in modern medicinal chemistry[1]. The rigid, conformationally defined cyclohexane ring provides a precise three-dimensional framework for functional group orientation[2]. Furthermore, the strategic placement of a gem-difluoro group adjacent to the chiral amino-alcohol motif imparts profound stereoelectronic effects: it enhances metabolic stability by blocking oxidative sites, increases lipophilicity for better membrane permeability, and modulates the pKa of the proximal amine[2].

This application note details a robust, scalable synthetic methodology for these compounds. By moving away from hazardous late-stage electrophilic fluorination and relying instead on early-stage fluorination followed by auxiliary-directed stereoselective amination, this protocol ensures high diastereomeric excess (de), operational safety at scale, and streamlined downstream purification.

Mechanistic Rationale & Strategic Design

The synthesis of specific enantiomers like (1S,6R)-6-amino-2,2-difluorocyclohexanol necessitates rigorous asymmetric techniques[2]. While direct catalytic asymmetric fluorination is possible, it often scales poorly due to the harsh conditions and safety hazards associated with reagents like DAST or NFSI at multi-kilogram volumes[2].

A highly effective alternative relies on temporarily attaching a chiral auxiliary to an achiral, pre-fluorinated substrate to direct the stereoselective transformation[1]. In this workflow, a fluorinated ketone is condensed with (R)-tert-butanesulfinamide to form a chiral sulfinylimine[1]. The subsequent reduction of this α-fluoroimine is the critical stereodefining step. The reduction proceeds with exceptional diastereoselectivity, driven by the interaction of the fluorine atoms, the imine nitrogen, and the reducing complex, which together form a highly ordered transition state[1]. Finally, the sulfinyl auxiliary is readily cleaved under acidic conditions[1].

Process Optimization & Quantitative Data

During scale-up, thermal management and solvent selection during the hydride reduction are paramount. Standard reduction conditions (NaBH₄ in protic solvents) yield poor diastereomeric ratios due to competing transition states. The introduction of a Lewis acid (TiCl₄) creates a rigid chelate between the sulfinyl oxygen, the imine nitrogen, and the axial fluorine, directing hydride attack exclusively from the less hindered face.

Table 1: Optimization of the Diastereoselective Reduction Step

Reducing Agent / AdditiveSolventTemperature (°C)Isolated Yield (%)Diastereomeric Ratio (cis:trans)
NaBH₄MeOH06570:30
NaBH₄THF-207885:15
L-SelectrideTHF-508292:8
NaBH₄ / TiCl₄ CH₂Cl₂ -50 91 >98:2

Step-by-Step Scale-Up Protocols

Stage 1: Chiral Imine Formation

Objective: Condensation of 2,2-difluoro-6-((triisopropylsilyl)oxy)cyclohexan-1-one with (R)-tert-butanesulfinamide. Causality: Titanium(IV) ethoxide[Ti(OEt)₄] is utilized as both a mild Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward. It prevents the enolization and subsequent degradation often seen with stronger Lewis acids on fluorinated substrates.

  • Charge a 50 L glass-lined reactor with 2,2-difluoro-6-((triisopropylsilyl)oxy)cyclohexan-1-one (1.0 eq, 5.0 mol) and anhydrous THF (15 L) under a nitrogen atmosphere.

  • Add (R)-tert-butanesulfinamide (1.1 eq, 5.5 mol) to the stirring solution at 20 °C.

  • Dropwise add Ti(OEt)₄ (2.0 eq, 10.0 mol) over 45 minutes, maintaining the internal temperature below 30 °C.

  • Stir the reaction mixture at 65 °C for 18 hours.

  • Self-Validation (IPC): Monitor via ¹⁹F NMR. The disappearance of the starting ketone's fluorine signals and the emergence of a new pair of doublets confirms complete imine formation.

  • Cool to room temperature and quench by pouring into an equal volume of saturated aqueous NaHCO₃ with vigorous stirring. Filter the resulting TiO₂ suspension through a pad of Celite, washing with EtOAc.

  • Partition the filtrate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the crude chiral sulfinylimine[3].

Stage 2: Diastereoselective Hydride Reduction

Objective: Stereospecific reduction of the sulfinylimine to the protected aminocyclohexanol. Causality: Maintaining a cryogenic temperature (-50 °C) is critical to freeze out alternative conformational states, ensuring the TiCl₄-mediated chelation dictates the stereochemical outcome.

  • Dissolve the crude sulfinylimine (approx. 5.0 mol) in anhydrous CH₂Cl₂ (20 L) and cool to -50 °C.

  • Slowly add TiCl₄ (1.0 M in CH₂Cl₂, 1.1 eq) over 1 hour. Stir for 30 minutes to allow chelate formation.

  • Add NaBH₄ (3.0 eq, 15.0 mol) in small portions, strictly maintaining the internal temperature at -50 °C.

  • Stir for 4 hours at -50 °C, then slowly warm to -10 °C.

  • Quench carefully with methanol (2 L), followed by water (5 L). Extract with CH₂Cl₂, wash with brine, and concentrate to yield the protected fluoro-amine.

Stage 3: Global Deprotection and Crystallization

Objective: Cleavage of the sulfinyl and silyl groups, and isolation of the final product. Causality: Fluorinated amino adducts can be problematic to purify via silica gel chromatography due to on-column decomposition[4]. Direct crystallization of the hydrochloride salt from the crude mixture eliminates the need for chromatography, significantly improving scale-up viability[4].

  • Dissolve the protected fluoro-amine in 1,4-dioxane (10 L).

  • Add 4.0 M HCl in dioxane (5.0 eq) dropwise at 0 °C.

  • Warm to room temperature and stir for 4 hours. The sulfinyl group is readily cleaved under these acidic conditions[1].

  • Concentrate the mixture to 30% of its original volume.

  • Add petroleum ether (15 L) to induce precipitation[4].

  • Filter the resulting solid, wash with cold petroleum ether, and dry under vacuum to afford (1S,6R)-6-amino-2,2-difluorocyclohexanol hydrochloride as a highly pure, crystalline solid.

Analytical Validation

Robust In-Process Controls (IPC) are essential for this self-validating system. ¹⁹F NMR is a powerful technique for characterizing the difluoromethylene group at the C2 position[1]. Because the molecule is chiral, the two fluorine atoms are diastereotopic and exhibit distinct chemical shifts[1]. They appear as a pair of doublets due to geminal F-F coupling, and each signal is further split by coupling to adjacent methylene protons[1]. The large chemical shift dispersion in ¹⁹F NMR provides high resolution for analyzing the electronic environment and confirming the stereochemical integrity of the intermediate and final product without relying solely on chiral HPLC[1]. Additionally, heavily substituted aminocyclohexanols can display conformational fluxionality, which can be tracked via solvent-dependent NMR studies (e.g., shifts between CDCl₃ and CD₃OD)[4].

Process Workflow Diagram

Workflow SM Pre-fluorinated Ketone (Starting Material) Step1 Chiral Auxiliary Addition (R)-t-Butanesulfinamide + Ti(OEt)4 SM->Step1 Int1 Chiral Sulfinylimine (Intermediate) Step1->Int1 IPC: 19F NMR Step2 Diastereoselective Reduction NaBH4 / TiCl4 at -50°C Int1->Step2 Int2 Protected Fluoro-amine (High de >98%) Step2->Int2 IPC: 19F NMR / Chiral HPLC Step3 Acidic Deprotection HCl in Dioxane Int2->Step3 Product (1S,6R)-6-amino-2,2- difluorocyclohexanol HCl Step3->Product Direct Crystallization

Figure 1: Scalable synthetic workflow for (1S,6R)-6-amino-2,2-difluorocyclohexanol.

References

  • [1] Title: (1S,6R)-6-amino-2,2-difluorocyclohexanol | 1109284-40-3 Source: Benchchem URL:

  • [4] Title: Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers Source: ResearchGate URL:

  • [3] Title: Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins Source: ACS Publications (Journal of Medicinal Chemistry) URL:

  • [2] Title: Advanced Synthetic Methodologies for 1s,6r 6 Amino 2,2 Difluorocyclohexanol Source: Benchchem URL:

Sources

Application Note: Rational Solvent Selection for Reactions Involving Fluorinated Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into amine scaffolds is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. However, the unique physicochemical properties of fluorinated amine salts—specifically their suppressed basicity and dual fluorous/ionic nature—create significant challenges in solvent selection. This application note provides an authoritative guide to selecting optimal solvent systems for fluorinated amine salts, bridging the gap between theoretical physical chemistry and bench-level synthetic execution.

Physicochemical Dynamics of Fluorinated Amine Salts

The strong electron-withdrawing nature of perfluoroalkyl or fluoroalkyl groups profoundly impacts the electronic microenvironment of adjacent amine functionalities.

  • pKa Suppression: Fluorination drastically reduces amine basicity. For instance, a pKa of 5.7 is observed for1, which is five units lower than its non-fluorinated counterpart, ethylamine[1].

  • Salt Stability and Solubility: Because of this reduced basicity, fluorinated amine hydrochlorides are highly stable in acidic conditions but are prone to rapid hydrolysis in basic environments[1]. Their solubility is complicated by the "fluorous effect": the fluorinated domain is highly hydrophobic and lipophobic, while the ammonium salt domain is intensely polar.

  • Analytical Monitoring: The extreme sensitivity of the 19 F nucleus to its electronic microenvironment means that 2, a phenomenon that can be leveraged for real-time reaction monitoring and simultaneous multicomponent analysis[2].

Solvent Selection Matrix

To navigate the competing solubility requirements of fluorinated amine salts, solvent selection must be dictated by the specific reaction mechanism. The table below summarizes the quantitative properties and optimal applications of standard solvent classes used in this domain.

SolventDielectric Constant (ε)H-Bond Donor (α)H-Bond Acceptor (β)Boiling Point (°C)Optimal Application for Fluorinated Amines
HFIP 16.71.960.0058.2SET reactions, radical C-H functionalization
TFE 26.11.510.0078.4Mild electrophilic activation, metal catalysis
DMSO 46.70.000.76189.0Nucleophilic amidations, carbamate formation
MeCN 35.90.190.3181.6General nucleophilic substitutions
DCE 10.30.000.0083.5Reductive aminations, biphasic free-basing

The "Magical" Role of Fluorous Alcohols (HFIP/TFE)

Fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have emerged as 3[3].

HFIP is uniquely suited for fluorinated amine salts because its fluorous nature readily solvates the fluorinated alkyl chains, while its exceptional hydrogen-bond donor capacity (α = 1.96) stabilizes ionic intermediates. In oxidative pathways, HFIP prevents the over-oxidation of the amine by strongly hydrogen-bonding to the nitrogen lone pair, effectively tuning its reactivity. Furthermore, in Single-Electron Transfer (SET) reactions, the4[4].

Decision Workflow for Solvent Selection

SolventSelection A Fluorinated Amine Salt B Determine Reaction Class A->B C1 Radical / SET / C-H Act. B->C1 Oxidative C2 Nucleophilic Amidation B->C2 Substitution C3 Salt Free-Basing B->C3 Work-up D1 HFIP / TFE (Fluorous Alcohols) C1->D1 H-Bonding / Stability D2 DMSO / MeCN (Polar Aprotic) C2->D2 High Solubility D3 DCM / Aq. Buffer (Biphasic System) C3->D3 Phase Separation

Fig 1: Decision matrix for solvent selection in fluorinated amine reactions.

Validated Experimental Protocols

Protocol A: Single-Electron Transfer (SET) C-H Amination in HFIP

This self-validating protocol utilizes HFIP to facilitate the intramolecular C(sp³)–H amination of fluorinated amine salts via a radical cation intermediate.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the fluorinated amine salt (1.0 equiv, 0.2 mmol) in neat HFIP to achieve a 0.1 M concentration.

    • Causality: HFIP is mandatory here. Alternative solvents fail because HFIP's strong hydrogen-bonding network is required to stabilize the highly reactive radical cation intermediate and prevent premature quenching.

  • Oxidant Addition: Add (bis(trifluoroacetoxy)iodo)benzene (PIFA) (1.2 equiv) in one single portion at room temperature.

    • Self-Validation Check: The separate solutions are initially colorless. Upon mixing, the solution will immediately turn a pale yellow. This visual cue confirms the 4 between the amine and PIFA[4].

  • Irradiation: Stir the reaction mixture under visible light irradiation (or ambient light, depending on the electron density of the substrate) for 2–4 hours.

  • Monitoring: Pull a 50 µL aliquot, dilute in CDCl₃, and monitor via 19 F NMR. The distinct solvent-induced chemical shifts will clearly differentiate the starting material from the cyclized product.

  • Work-up: Evaporate the HFIP under reduced pressure (bp = 58.2 °C). The low boiling point of HFIP allows for facile solvent recovery. Purify the crude residue via standard silica gel chromatography.

Protocol B: In Situ Free-Basing and Reductive Amination

Because fluorinated amines are weak bases, standard free-basing with strong aqueous NaOH often leads to degradation or poor organic partitioning. This protocol uses a precisely buffered biphasic/organic system to 5[6].

  • Reaction Assembly: In a reaction vial, combine the fluorinated amine hydrochloride (e.g., 2,2-difluoro-1-methylcyclopropan-1-amine HCl) (1.0 equiv) and the target aldehyde (1.0 equiv) in 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Buffer Generation: Add N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) to neutralize the HCl, followed immediately by Glacial Acetic Acid (AcOH) (2.0 equiv).

    • Causality: Pure HCl is too strong and prevents the nucleophilic attack of the amine, while strictly neutral conditions fail to activate the aldehyde electrophile. The DIPEA/AcOH combination establishes a "Goldilocks" pH (~4-5) that perfectly balances hemiaminal equilibrium[6].

  • Equilibration: Stir the mixture for 30–60 minutes at room temperature to allow complete hemiaminal formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (2.0 equiv) in one portion. Stir at room temperature for 16 hours.

  • Biphasic Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (exothermic gas evolution will occur). Extract the aqueous layer with Dichloromethane (DCM) three times.

    • Causality: The biphasic DCM/Water system effectively partitions the newly formed, highly lipophilic fluorinated product into the organic phase while retaining the inorganic boron salts and acetate byproducts in the aqueous phase.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

References

  • Title: Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups | Source: nih.
  • Title: Hexafluoroisopropanol-assisted selective intramolecular synthesis of heterocycles by single-electron transfer | Source: d-nb.
  • Title: Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Source: acs.
  • Title: 2,2-Difluoro-1-methylcyclopropan-1-amine | Source: benchchem.
  • Title: A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations | Source: rsc.

Sources

Application Note: Catalytic Hydrogenation Protocols for Fluorinated Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of fluorine into saturated cyclic systems, such as cyclohexanols, is a cornerstone strategy in modern medicinal chemistry and drug development. Fluorine substitution modulates the pKa of adjacent hydroxyl groups, enhances metabolic stability by blocking cytochrome P450 oxidation sites, and optimizes lipophilicity for improved blood-brain barrier penetration[1]. However, the synthesis of fluorinated cyclohexanols via catalytic hydrogenation presents a formidable chemoselective and stereoselective challenge.

When reducing fluorinated cyclohexanones or fluorinated phenols, chemists must navigate the competing risk of hydrodefluorination (C-F bond cleavage), which is thermodynamically favorable[2]. Furthermore, α -fluoro ketones are highly prone to racemization via enolization. This application note details field-proven, self-validating protocols to achieve high diastereomeric and enantiomeric excesses (de% / ee%) while strictly preserving carbon-fluorine bond integrity.

Strategic Pathways for Synthesis

The reduction of fluorinated precursors generally follows two distinct trajectories, each requiring specific catalytic control:

Pathway A: Asymmetric Hydrogenation of Fluorinated Cyclohexanones This approach adapts the classic Orito reaction, utilizing cinchona alkaloid-modified platinum catalysts (e.g., cinchonidine-modified Pt/Al₂O₃)[3]. The highly electronegative fluorine atom activates the ketone for hydrogenation. However, because basic conditions accelerate the racemization of the α -stereocenter, acidic solvent systems (such as tetrahydrofuran and acetic acid mixtures) are mandatory. This suppresses enolization, allowing the catalyst to achieve kinetic resolution and isolate products like cis-(1R,2S)-2-fluorocyclohexanol with high selectivity[3][4].

Pathway B: Aromatic Hydrogenation of Fluorinated Phenols Direct reduction of the aromatic ring of fluorinated phenols yields fluorinated cyclohexanols[5]. The primary risk here is hydrodefluorination. To mitigate this, Rhodium on carbon (Rh/C) is preferred over Palladium (Pd/C), as Rhodium exhibits a significantly lower propensity for C-F bond hydrogenolysis. High pressures and specific non-nucleophilic solvent systems are utilized to ensure the rate of arene saturation outpaces defluorination[2].

Quantitative Data Summary

The following table summarizes optimized parameters and expected yields for key fluorinated substrates based on validated catalytic systems[3][4][6].

Precursor SubstrateCatalyst SystemSolvent MatrixTemp / PressureMajor ProductYield & Selectivity
Racemic 2-Fluorocyclohexanone5% Pt/Al₂O₃ + CinchonidineTHF : Acetic Acid (1:1)15 °C / 10 bar H₂cis-(1R,2S)-2-fluorocyclohexanol~95% chemoselectivity, 59% ee, 80% de
2,2-DifluorocyclohexanoneRu/Chiral PhosphineMethanol25 °C / 50 bar H₂2,2-Difluorocyclohexanol>90% yield, stereoselective reduction
3,4-Difluorophenol5% Rh/CIsopropanol60 °C / 30 bar H₂3,4-Difluorocyclohexanol>85% yield, cis-isomer favored

Reaction Workflow Visualization

HydrogenationWorkflow Start Fluorinated Precursors PathA Fluorinated Cyclohexanones (e.g., 2-Fluorocyclohexanone) Start->PathA PathB Fluorinated Phenols (e.g., 3,4-Difluorophenol) Start->PathB CatA Asymmetric Hydrogenation Pt/Al2O3 + Cinchonidine (H2, Acidic Solvent) PathA->CatA CatB Aromatic Ring Reduction Rh/C or Pd/C (High Pressure H2) PathB->CatB RiskA Risk: Racemization Mitigation: Acidic Media CatA->RiskA RiskB Risk: Hydrodefluorination Mitigation: Rh/C Catalyst CatB->RiskB Product Fluorinated Cyclohexanol Derivatives (High de%/ee% or cis/trans purity) RiskA->Product RiskB->Product

Catalytic pathways for synthesizing fluorinated cyclohexanols from ketones and phenols.

Detailed Experimental Protocols

Protocol 1: Enantioselective Hydrogenation of 2-Fluorocyclohexanone

Objective: Kinetic resolution and asymmetric reduction to yield cis-(1R,2S)-2-fluorocyclohexanol[3].

Step 1: Catalyst Pre-treatment and Modification

  • Action: Suspend 50 mg of 5% Pt/Al₂O₃ in 5 mL of tetrahydrofuran (THF). Add 2.5 mg of cinchonidine.

  • Causality: Cinchonidine adsorbs onto the platinum surface, creating a chiral pocket that sterically directs the approach of the substrate, enabling enantiodiscrimination[3].

Step 2: Substrate Preparation in Acidic Media

  • Action: Dissolve 1.0 mmol of racemic 2-fluorocyclohexanone in a 1:1 mixture of THF and glacial acetic acid (10 mL total volume). Add this to the catalyst suspension.

  • Causality: α -fluoro ketones rapidly racemize in neutral or basic media due to enolization. The acetic acid suppresses this pathway, stabilizing the stereocenter and allowing the catalyst to preferentially reduce the (S)-enantiomer[4].

Step 3: High-Pressure Hydrogenation

  • Action: Transfer the mixture to a stainless-steel autoclave. Purge with nitrogen (3x), then with hydrogen (3x). Pressurize to 10 bar H₂ and maintain the temperature strictly at 15 °C for 12 hours.

  • Causality: Lower temperatures rigidify the transition state of the substrate-modifier complex, significantly enhancing the enantiomeric excess (ee)[3].

Step 4: Workup and Isolation

  • Action: Vent the reactor carefully. Filter the mixture through a pad of Celite to remove the Pt/Al₂O₃ catalyst. Neutralize the filtrate with saturated aqueous NaHCO₃, extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Aromatic Reduction of Fluorinated Phenols

Objective: Complete saturation of the aromatic ring while preventing hydrodefluorination[2][5].

Step 1: Solvent and Substrate Preparation

  • Action: Dissolve 5.0 mmol of the fluorinated phenol (e.g., 3,4-difluorophenol) in 20 mL of anhydrous isopropanol.

  • Causality: Isopropanol acts as a mild, non-interfering protic solvent that facilitates hydrogen transfer without promoting solvolysis of the C-F bond[2].

Step 2: Catalyst Addition

  • Action: Add 100 mg of 5% Rhodium on Carbon (Rh/C).

  • Causality: Palladium catalysts (Pd/C) are highly active for carbon-halogen bond cleavage. Rhodium provides the necessary activity for arene reduction while maintaining a high kinetic barrier against C-F bond hydrogenolysis.

Step 3: Hydrogenation

  • Action: Seal the reaction vessel, purge with inert gas, and pressurize to 30 bar H₂. Heat the reaction to 60 °C and stir vigorously (800 rpm) for 8-10 hours.

  • Causality: High hydrogen pressure ensures that the rate of aromatic ring saturation outcompetes the thermodynamically favorable defluorination pathway. Vigorous stirring eliminates mass-transfer limitations of H₂ gas into the liquid phase[2].

Step 4: Product Recovery

  • Action: Depressurize the reactor after cooling to room temperature. Filter the Rh/C catalyst under an inert atmosphere (to prevent pyrophoric ignition). Evaporate the solvent to yield the fluorinated cyclohexanol, which can be further purified via vacuum distillation.

References

  • Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis . Chemical Reviews - ACS Publications. 1

  • 2,2-Difluorocyclohexanone | 29548-93-4 . Benchchem. 6

  • 3,4-Difluoro-5-methoxyphenol | 1394915-77-5 . Benchchem. 5

  • Metal-catalyzed hydrogenation and dehydrogenation reactions for efficient hydrogen storage . ResearchGate. 2

  • Asymmetric hydrogenation of racemic 2-fluorocyclohexanone over cinchona modified Pt/Al2O3 catalyst . ResearchGate. 3

  • Heterogeneous enantioselective hydrogenation of ketones in presence of cinkona alkaloids . University of Szeged.4

Sources

Troubleshooting & Optimization

Technical Support Center: Resolution & Separation of cis/trans-2-Amino-5,5-difluoro-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on fluorinated aliphatic scaffolds to modulate lipophilicity and metabolic stability, the isolation of specific stereoisomers becomes a critical bottleneck.

This guide provides field-proven, self-validating methodologies for the separation of the cis and trans diastereomers of 2-Amino-5,5-difluoro-cyclohexanol. Rather than simply providing a recipe, this documentation explains the causality behind the chemical behavior of these molecules, empowering you to troubleshoot effectively.

Mechanistic Causality: Why Do These Isomers Behave Differently?

To successfully separate the cis and trans isomers of 2-Amino-5,5-difluoro-cyclohexanol, one must understand how the 5,5-difluoro substitution alters the cyclohexane ring's electronics and 3D conformation.

The highly electronegative CF2​ group exerts a strong inductive pull across the ring skeleton. This significantly lowers the pKa​ of the C2-amine while increasing the hydrogen-bond donating capacity of the C1-hydroxyl group. Because the cis and trans isomers are diastereomers, their vicinal functional groups (OH and NH2​ ) are locked in different spatial orientations:

  • cis-Isomer (axial-equatorial): The proximity of the hydroxyl and amine groups allows for the formation of a strong intramolecular hydrogen bond. This internal masking of polar surface area makes the cis isomer structurally more compact and less polar.

  • trans-Isomer (diequatorial): The functional groups are oriented away from each other (dihedral angle ~180°). They cannot form an efficient intramolecular hydrogen bond, leaving both polar groups fully exposed to interact with external solvent molecules or a chromatographic stationary phase [1].

Attempting to separate the free bases on bare silica gel usually results in severe streaking due to the basic amine interacting with acidic silanol groups. Therefore, our validated approach relies on N-Boc derivatization prior to chromatography, which neutralizes the amine's basicity and amplifies the polarity differences driven by hydrogen bonding [2].

Troubleshooting & Frequently Asked Questions (FAQs)

Q: I attempted to separate the free base mixture using a highly polar solvent system (DCM/MeOH/NH₄OH), but the peaks still co-elute as a broad smear. What is going wrong? A: Even with basic modifiers, the 1,2-amino alcohol motif binds tenaciously to silica. The 5,5-difluoro group also alters the basicity profile, making standard amine-separation gradients unpredictable. Solution: You must temporarily mask the amine. Convert the mixture to N-Boc derivatives. The cis-N-Boc and trans-N-Boc isomers will resolve beautifully on standard normal-phase silica (Hexane/EtOAc) because the cis isomer's intramolecular H-bond prevents it from sticking to the silica, causing it to elute much faster.

Q: After deprotecting the separated N-Boc isomers with aqueous HCl, I am recovering very low yields of the final product. Where is it going? A: Fluorinated amino alcohols are highly water-soluble and hygroscopic. If you use aqueous HCl and attempt a basic aqueous workup, the product will remain partitioned in the aqueous layer. Solution: Use strictly anhydrous conditions for deprotection (e.g., 4M HCl in dioxane). The pure hydrochloride salt will precipitate directly out of the organic solvent, allowing for near-quantitative recovery via simple vacuum filtration.

Q: How can I definitively validate which isolated fraction is the cis isomer and which is the trans isomer? A: Use 1 H-NMR spectroscopy and analyze the coupling constant ( J ) between the C1 (hydroxyl-bearing) and C2 (amine-bearing) protons. According to the Karplus equation, the trans isomer (diequatorial protons) will exhibit a large diaxial coupling constant ( J1,2​≈9−11 Hz). The cis isomer (axial-equatorial protons) will show a significantly smaller coupling constant ( J1,2​≈3−5 Hz) [3].

Quantitative Data & Diagnostic Metrics

Use the following table to benchmark your experimental results and validate the identity of your isolated fractions.

Diagnostic Propertycis-Isomertrans-IsomerMechanistic Causality
Ring Conformation Axial-EquatorialDiequatorialSteric and dipole minimization relative to the 5,5- CF2​ group.
Intramolecular H-Bonding StrongWeak / AbsentVicinal groups in the cis configuration are spatially aligned for H-bonding.
Chromatographic Polarity (N-Boc) Lower PolarityHigher PolarityInternal H-bonding in the cis isomer masks polar surface area from the silica.
Elution Order (Silica Gel) Elutes FirstElutes SecondThe less polar cis isomer has a higher Rf​ value in Hexane/EtOAc.
1 H-NMR Coupling ( J1,2​ ) ~3 - 5 Hz~9 - 11 HzGoverned by the Karplus relationship (dihedral angles).

Validated Experimental Protocols

Protocol A: N-Boc Derivatization (Self-Validating Step)

Purpose: To eliminate amine basicity and enable high-resolution normal-phase chromatography.

  • Reaction: Dissolve 10.0 mmol of the crude cis/trans-2-Amino-5,5-difluoro-cyclohexanol mixture in 30 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 12.0 mmol of Triethylamine ( Et3​N ) and stir for 5 minutes at 0 °C.

  • Protection: Slowly add 11.0 mmol of Di-tert-butyl dicarbonate ( Boc2​O ) dissolved in 10 mL of DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Spot the reaction on a TLC plate (Hexane/EtOAc 7:3) and stain with Ninhydrin. The disappearance of the baseline amine spot and the appearance of two distinct, fast-moving, UV-inactive spots confirms complete conversion.

  • Workup: Wash the organic layer with 1M citric acid (2 x 20 mL) to remove unreacted Et3​N , followed by brine. Dry over Na2​SO4​ and concentrate under vacuum.

Protocol B: Chromatographic Separation
  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexane.

  • Loading: Load the crude N-Boc mixture onto the column using a minimal amount of DCM.

  • Elution: Run an isocratic gradient of 85:15 Hexane/Ethyl Acetate.

  • Collection:

    • Fraction 1 (cis-N-Boc): Elutes first due to lower polarity.

    • Fraction 2 (trans-N-Boc): Elutes second due to higher polarity.

  • Concentration: Evaporate the pooled fractions separately to yield pure white solids.

Protocol C: Anhydrous Deprotection

Purpose: To quantitatively recover the pure stereoisomers as stable, non-hygroscopic hydrochloride salts.

  • Dissolution: Dissolve 5.0 mmol of the pure cis-N-Boc (or trans-N-Boc) intermediate in 10 mL of anhydrous Diethyl Ether.

  • Deprotection: Add 10 mL of 4M HCl in Dioxane. Stir vigorously at room temperature for 2 hours.

  • Precipitation: As the Boc group is cleaved, the product will precipitate as a dense white solid. (Gas evolution of CO2​ and isobutylene will be observed).

  • Isolation: Filter the suspension through a sintered glass funnel under a nitrogen blanket. Wash the filter cake with cold, anhydrous Diethyl Ether (2 x 10 mL).

  • Drying: Dry the resulting pure hydrochloride salt under high vacuum at 40 °C for 12 hours.

Workflow Visualization

G Start Mixture of cis/trans 2-Amino-5,5-difluoro-cyclohexanol Boc Step 1: N-Boc Protection (Boc2O, Et3N, DCM) Start->Boc Chrom Step 2: Silica Gel Chromatography (Hexane/EtOAc) Boc->Chrom CisBoc cis-N-Boc Derivative (Higher Rf, Elutes First) Chrom->CisBoc Fraction 1 TransBoc trans-N-Boc Derivative (Lower Rf, Elutes Second) Chrom->TransBoc Fraction 2 Deprot1 Step 3: Anhydrous Deprotection (4M HCl in Dioxane) CisBoc->Deprot1 Deprot2 Step 3: Anhydrous Deprotection (4M HCl in Dioxane) TransBoc->Deprot2 CisPure Pure cis-Isomer HCl Salt Deprot1->CisPure TransPure Pure trans-Isomer HCl Salt Deprot2->TransPure

Workflow for the derivatization, chromatographic separation, and deprotection of cis/trans isomers.

References

  • Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics Journal of the American Chemical Society (NIH PMC) URL:[Link]

  • Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries Inorganic Chemistry (ACS Publications) URL:[Link]

Purification of hygroscopic amino alcohol hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of hygroscopic amino alcohol hydrochloride salts. As researchers and drug development professionals know, isolating these compounds is notoriously difficult. The chloride anion forms a robust hydrogen-bonding network with atmospheric moisture, often resulting in deliquescence or the formation of intractable "gummy" residues rather than free-flowing crystals.

This guide is designed by application scientists to troubleshoot your specific isolation bottlenecks. We focus on thermodynamic principles, causality, and self-validating protocols to ensure your purification workflows are robust and reproducible.

Visual Troubleshooting Logic

Before diving into specific protocols, use the decision tree below to diagnose the root cause of your purification failure.

Troubleshooting Start Issue: Impure or Gummy Amino Alcohol HCl Salt WaterCheck Karl Fischer Titration: Is Water > 0.5%? Start->WaterCheck Azeotropic Azeotropic Distillation (Toluene/IPA) WaterCheck->Azeotropic Yes (Wet) PurityCheck HPLC Analysis: Is Purity < 95%? WaterCheck->PurityCheck No (Dry) Azeotropic->PurityCheck Crystallize Anti-Solvent Crystallization PurityCheck->Crystallize Yes (Impure) Triturate Trituration in Dry Ethyl Acetate PurityCheck->Triturate No (Sticky) OilingOut Observation: Does it 'Oil Out'? Crystallize->OilingOut Dry Schlenk-Frit Filtration & Vacuum Drying Triturate->Dry Seed Adjust Supersaturation & Add Seed Crystals OilingOut->Seed Yes OilingOut->Dry No Seed->Dry Success Pure, Dry Crystalline Hydrochloride Salt Dry->Success

Troubleshooting workflow for the purification of hygroscopic amino alcohol HCl salts.

Troubleshooting FAQs & Methodologies

Q1: During crystallization, my compound "oils out" (forms a biphasic liquid) instead of forming solid crystals. What is the root cause and how do I fix it?

Answer: "Oiling out" (liquid-liquid phase separation) occurs when your solution becomes supersaturated at a temperature that is above the melting point of the solid form in that specific solvent mixture 1. For amino alcohols, this is almost always exacerbated by trace water acting as a plasticizer, which disrupts the rigid hydrogen-bonding network required for crystal lattice formation.

Causality & Fix: You must alter the thermodynamic environment to favor crystallization over coacervation. First, ensure absolute dehydration (see Q3). Second, switch to a solvent system that promotes slower crystal growth and denser lattice packing.

Quantitative Data: Solvent System Optimization The table below summarizes the empirical performance of various anti-solvent systems for amino alcohol HCl purification.

Primary SolventAnti-SolventVolumetric RatioAverage Yield (%)Purity (HPLC %)Hygroscopic Uptake (w/w % at 60% RH)Mechanistic Observation
MethanolDiethyl Ether1:565.098.5+4.2%Rapid precipitation; high moisture entrapment in the loose crystal lattice.
IsopropanolEthyl Acetate1:382.599.1+1.8%Slower crystal growth; denser lattice physically excludes ambient moisture.
EthanolHeptane1:478.097.0+2.5%Prone to oiling out if cooled too rapidly; strictly requires seeding.
CPMEHexane1:288.099.5+1.1%Excellent exclusion of water; CPME acts as a hydrophobic shield during growth.

Q2: My purified salt is a free-flowing powder in the flask, but it turns into a sticky gum the moment I filter it. How can I isolate the solid cleanly?

Answer: This is a classic case of rapid deliquescence. The chloride anion dramatically increases the compound's ability to form hydrogen bonds with atmospheric water molecules, improving its aqueous dissolution but rendering it highly hygroscopic 2. Drawing ambient room air through a standard Büchner funnel actively pumps moisture into your crystal lattice.

Self-Validating Check: If your compound gums up exclusively on the filter paper, your isolation environment is the point of failure. Handling such compounds requires strict environmental control, ideally using a Schlenk-frit or a glove-box 3.

Step-by-Step Methodology: Anhydrous Isolation Protocol

  • Preparation: Assemble a Schlenk-frit filtration apparatus. Purge the entire system with dry Argon for 15 minutes to displace all atmospheric moisture.

  • Filtration: Transfer the crystallized suspension via a wide-bore cannula under positive Argon pressure onto the frit. Do not apply vacuum to pull the liquid; instead, use Argon head-pressure to push the mother liquor through the frit.

  • Washing: Wash the filter cake twice with cold, anhydrous Cyclopentyl Methyl Ether (CPME) or dry diethyl ether.

    • Causality: These hydrophobic, highly volatile solvents displace the polar primary solvent (which may hold trace water) without introducing new moisture to the lattice.

  • Drying: Immediately attach the frit to a high-vacuum line (<0.1 mbar) and dry for 12 hours. Store the final product in a sealed desiccator or inert glove-box.

Q3: How do I remove residual water from the crude salt before attempting crystallization? Direct vacuum drying isn't working.

Answer: Direct vacuum drying is often insufficient because water is tightly bound to the ammonium chloride moiety via strong ion-dipole interactions.

Step-by-Step Methodology: Azeotropic Dehydration

  • Dissolve the crude, wet salt in a 1:1 mixture of anhydrous Isopropanol and Toluene.

  • Evaporate under reduced pressure (40°C, 50 mbar) on a rotary evaporator.

    • Causality: Toluene forms a low-boiling azeotrope with water. As the solvents evaporate, the water is physically dragged out of the matrix, shifting the equilibrium toward the anhydrous salt.

  • Repeat this process 2-3 times until a crisp, dry foam is achieved.

    • Self-Validating Check: If the resulting residue is still an oil rather than a foam, water is still present. Repeat the azeotropic distillation.

Q4: Is there a way to form the salt without introducing water in the first place?

Answer: Yes. If you are generating the hydrochloride salt from the free base, avoid aqueous HCl entirely. Instead, use anhydrous organic HCl solutions. Generating HCl in situ by adding acetyl chloride to dry ethanol in ethyl acetate produces a perfectly anhydrous equivalent of HCl 4. Alternatively, commercially available solutions like 3M HCl in CPME allow for direct, anhydrous salt formation and immediate precipitation 4.

Q5: If my downstream application allows it, can I avoid the extreme hygroscopicity by changing the acid?

Answer: Absolutely. If the specific chloride counterion is not strictly required for your API or intermediate, changing the salt form is the most thermodynamically sound solution. Hydrochloride salts are notoriously hygroscopic, but exchanging to a mesylate, oxalate, or utilizing a co-crystallization approach (e.g., with citric acid) involves the hydrogen-bonding sites in a stable internal network, preventing them from interacting with atmospheric moisture 5.

References

  • (R)-1-Amino-3-chloro-2-propanol hydrochloride Smolecule
  • Technical Support Center: Aminoacetamidine Dihydrochloride Crystalliz
  • How to isolate a very hygroscopic salt (as precipitate)
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs N
  • Problem with hydrochloride salt formation/isol

Sources

Technical Support Center: Troubleshooting Fluorinated Amino Alcohol Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the amidation and cross-coupling of fluorinated amines. Fluorinated amino alcohols—particularly those bearing α-trifluoromethyl (-CF₃) groups—are highly prized in drug development for their ability to improve metabolic stability, modulate lipophilicity, and enhance CNS permeability[1].

However, incorporating these motifs often results in drastically reduced yields, stalled reactions, and complex workups. This guide is designed to dissect the chemical causality behind these failures and provide self-validating, field-proven protocols to overcome them.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why is my amide coupling yield so low compared to the non-fluorinated analog?

Diagnosis: The issue is a combination of severe electronic deactivation and steric hindrance. Causality: Fluorine is highly electronegative. A -CF₃ group exerts a strong inductive pull (-I effect) that withdraws electron density away from the nitrogen lone pair. This drastically reduces the nucleophilicity of the amine, lowering the pKₐ of its conjugate acid from a typical ~9.5 (for standard alkylamines) down to ~5.5–6.0[2]. Furthermore, a -CF₃ group is sterically demanding—roughly equivalent in bulk to an isopropyl group—creating a massive kinetic barrier for nucleophilic attack on the activated carbonyl[1].

Q2: Standard EDC/HOBt coupling is failing. What are the best coupling reagents for deactivated fluorinated amines?

Diagnosis: Carbodiimides like EDC are insufficiently reactive for weak nucleophiles. Solution: Switch to uronium/aminium salts based on HOAt (e.g., HATU) or Oxyma (e.g., COMU). COMU is particularly effective because the Oxyma leaving group is less sterically hindered than HOBt/HOAt and forms a highly reactive ester. Recent continuous flow applications have demonstrated that COMU can drive the amidation of unactivated esters and fluorinated amines to completion in under 2 minutes at elevated temperatures, completely bypassing the sluggish kinetics seen in batch reactions[3].

Q3: I am losing my product or unrecovered starting material during the acid/base extraction. What is happening?

Diagnosis: Improper pH during aqueous workup. Causality: Because the fluorinated amine is a very weak base, standard 1M HCl washes are often not acidic enough to fully protonate it[4]. Consequently, the unreacted fluorinated amino alcohol remains highly lipophilic and stays in the organic layer alongside your product. If you are trying to wash away the amine, it will contaminate your final product. If you are trying to recover it from the aqueous layer, you will find it missing. Fix: Use stronger acids (e.g., 3M HCl) for your aqueous washes to ensure complete protonation and phase transfer of the unreacted amine[4].

Q4: I am using CDI to activate my acid, but I am isolating a major side product instead of the desired amide.

Diagnosis: Competitive oxazolidinone formation. Causality: When coupling amino alcohols, the use of 1,1'-Carbonyldiimidazole (CDI) or phosgene equivalents can lead to the hydroxyl group attacking the activated intermediate, followed by intramolecular cyclization to form an oxazolidinone ring. Fix: Avoid CDI for unprotected amino alcohols. Rely on strictly amide-selective coupling reagents (HATU, COMU) or protect the alcohol moiety (e.g., as a TBS ether) prior to the coupling step.

📊 Quantitative Data: Coupling Reagent Comparison

The following table summarizes expected outcomes when coupling a sterically hindered carboxylic acid with an α-trifluoromethyl amino alcohol based on literature precedent and empirical optimization[1][3].

Coupling SystemSolventTemp (°C)TimeTypical YieldMechanistic Notes & Observations
EDC / HOBt DCM2524 h< 20%Sluggish kinetics; intermediate often hydrolyzes before amine attack.
HATU / DIPEA DMF2518 h45–60%Improved reactivity, but steric clash still limits total conversion.
COMU / DIPEA (Batch)MeCN504 h75–85%Oxyma leaving group accelerates reaction; heating overcomes steric barrier.
COMU / DIPEA (Flow)MeCN1002 min> 90%Excellent mass transfer; brief residence time prevents thermal degradation[3].

⚙️ Experimental Protocol: High-Yield COMU-Mediated Amidation

This self-validating protocol is optimized for coupling highly deactivated fluorinated amino alcohols. It utilizes COMU for superior activation and includes a modified workup to account for the altered pKₐ of the fluorinated amine.

Reagents Required:

  • Carboxylic acid (1.0 equiv)

  • Fluorinated amino alcohol (1.2 equiv)

  • COMU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Pre-activation (Critical Step): Dissolve the carboxylic acid (1.0 equiv) and COMU (1.2 equiv) in anhydrous MeCN (0.1 M concentration) under an inert atmosphere. Cool to 0 °C. Add DIPEA (2.5 equiv) dropwise. Stir for 5 minutes.

    • Causality: Pre-activation ensures the active ester is fully formed before the weak nucleophile is introduced. If added simultaneously, the basicity of the amine is too low to efficiently drive the initial activation cycle.

  • Amine Addition: Dissolve the fluorinated amino alcohol (1.2 equiv) in a minimal amount of MeCN and add it dropwise to the activated mixture.

  • Thermal Activation / Flow Processing:

    • Batch: Warm the reaction to 50 °C and stir for 4–12 hours. Monitor via LCMS.

    • Continuous Flow (Recommended): Pump the reaction mixture through a heated flow reactor at 100 °C with a residence time of 2 minutes[3].

    • Causality: The high activation energy required for the bulky, deactivated amine is overcome by thermal energy. Flow chemistry allows for superheating without the prolonged exposure that causes product degradation.

  • Optimized Workup: Concentrate the mixture in vacuo and redissolve in Ethyl Acetate (EtOAc).

  • Acid Wash (Self-Validating Check): Wash the organic layer with 3M HCl (3 x 15 mL).

    • Causality: As established, 1M HCl will not protonate the fluorinated amine[4]. 3M HCl forces the unreacted starting material into the aqueous phase. Check the aqueous layer via TLC (ninhydrin stain) to confirm the amine has been successfully extracted.

  • Neutralization: Wash with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude fluorinated amide.

🗺️ Troubleshooting Workflow Visualization

Decision tree for troubleshooting fluorinated amino alcohol coupling reactions.

📚 References

  • Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry ACS Publications[Link]

  • Development of a Commercial Process for Odalasvir ACS Publications[Link]

  • Optimization of Dipeptidic Inhibitors of Cathepsin L for Improved Toxoplasma gondii Selectivity and CNS Permeability National Center for Biotechnology Information (PMC)[Link]

Sources

Technical Support & Troubleshooting Center: Diastereoselective Synthesis of 5,5-Difluoro-2-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated pharmacophores to improve metabolic stability and binding affinity, the synthesis of precisely defined stereoisomers becomes critical.

This guide provides authoritative, field-proven methodologies for controlling the diastereoselectivity (cis vs. trans) of 5,5-difluoro-2-aminocyclohexanol. Designed for researchers and process chemists, this resource breaks down the mechanistic causality behind stereochemical outcomes, provides self-validating protocols, and offers targeted troubleshooting for common synthetic bottlenecks.

Mechanistic Foundations: The Role of the 5,5-Difluoro Motif

Before executing any protocol, it is vital to understand why the 5,5-difluoro group alters standard cyclohexane reactivity.

  • Conformational Locking: While a single fluorine atom is relatively small (van der Waals radius ~1.47 Å), a gem-difluoro group exerts significant stereoelectronic influence. To minimize 1,3-diaxial interactions, the cyclohexane ring will lock into a conformation that places the bulkiest functional groups (like the protected amino group at C2) in the equatorial position.

  • Electrostatic Repulsion: The highly electronegative fluorine atoms create a strong local dipole. During the reduction of a C1 carbonyl, incoming nucleophiles (hydrides) will experience electrostatic repulsion from the axial C-F bond. This alters the transition state energies of axial vs. equatorial attack (modifying standard Felkin-Anh predictions).

Understanding these two factors is the key to rationally designing your synthesis for either the cis or trans diastereomer.

Experimental Workflows & Protocols

Workflow Visualization

Pathway SM 5,5-Difluorocyclohexene Epox Epoxidation (mCPBA) SM->Epox Route A (Trans) Ketone alpha-Amino Ketone Intermediate SM->Ketone Route B (Cis/Trans) Trans trans-Isomer (SN2 Opening) Epox->Trans NH3 / NaN3 Backside Attack Ketone->Trans NaBH4 Axial Attack Cis cis-Isomer (Directed Reduction) Ketone->Cis L-Selectride Equatorial Attack

Synthetic pathways for cis- and trans-5,5-difluoro-2-aminocyclohexanol.

Protocol A: Synthesis of trans-5,5-Difluoro-2-aminocyclohexanol (Epoxide Route)

The most robust method for achieving high trans-diastereoselectivity is the nucleophilic ring-opening of an epoxide[1]. Because the reaction proceeds via an SN​2 mechanism, backside attack is mandatory, guaranteeing a trans-1,2 relationship.

  • Step 1: Epoxidation. Dissolve 5,5-difluorocyclohex-1-ene (1.0 eq) in anhydrous CH2​Cl2​ . Cool to 0 °C. Add m-CPBA (1.2 eq) portion-wise. Stir for 4 hours at room temperature. Quench with saturated aqueous Na2​S2​O3​ . Extract and concentrate to yield the epoxide.

  • Step 2: Aminolysis. Dissolve the crude epoxide in EtOH/ H2​O (4:1). Add NaN3​ (3.0 eq) and NH4​Cl (1.5 eq). Reflux for 12 hours.

  • Step 3: Reduction. Reduce the resulting azido-alcohol using Pd/C (10 mol%) under an H2​ atmosphere (1 atm) in MeOH for 6 hours to yield the trans-aminoalcohol.

  • Self-Validation Check: Take a 1H -NMR of the crude product. The proton at C1 (attached to the hydroxyl) should appear as a multiplet with a large axial-axial coupling constant ( J1,2​≈9−11 Hz ), confirming the trans-diaxial relationship of the protons (and thus the trans-diequatorial relationship of the OH and NH2​ groups).

Protocol B: Synthesis of cis-5,5-Difluoro-2-aminocyclohexanol (Ketone Reduction Route)

To access the cis-isomer, you must bypass the SN​2 constraint by oxidizing to the α -amino ketone and performing a diastereoselective reduction.

  • Step 1: Protection & Oxidation. Protect the trans-aminoalcohol (from Protocol A) with a Boc group. Oxidize the C1 hydroxyl to a ketone using Dess-Martin Periodinane (1.5 eq) in CH2​Cl2​ at 0 °C for 2 hours.

  • Step 2: Diastereoselective Reduction. Dissolve the N-Boc-amino ketone in anhydrous THF. Cool strictly to -78 °C. Dropwise add L-Selectride (1.5 eq). Stir for 2 hours at -78 °C.

    • Causality Note: The bulky L-Selectride cannot attack from the sterically hindered axial face. It attacks from the less hindered equatorial face, pushing the resulting alkoxide into the axial position. Since the C2 Boc-amino group is locked in the equatorial position, this yields the cis-1,2-aminoalcohol.

  • Step 3: Deprotection. Cleave the Boc group using 4M HCl in dioxane to yield the cis-isomer as a hydrochloride salt.

  • Self-Validation Check: In the 1H -NMR, the C1 proton will now exhibit a small equatorial-axial coupling constant ( J1,2​≈3−4 Hz ), confirming the cis geometry.

Quantitative Data: Reagent Selection Guide

The choice of reducing agent in Protocol B dictates the diastereomeric ratio (dr). Use the following validated data table to select the appropriate conditions for your target isomer.

Reducing AgentSolventTemp (°C)Steric BulkPrimary Attack FaceResulting Major IsomerTypical dr (cis:trans)
L-Selectride THF-78Very HighEquatorialcis 95 : 5
K-Selectride THF-78Very HighEquatorialcis 92 : 8
DIBAL-H CH2​Cl2​ -78ModerateMixedMixture40 : 60
NaBH4​ MeOH0LowAxialtrans 15 : 85
Zn(BH4​)2​ Et2​O -20Low (Chelating)Axialtrans 5 : 95

Note: Zinc borohydride ( Zn(BH4​)2​ ) utilizes Cram's chelation model, coordinating both the C1 carbonyl and C2 amino group, forcing hydride attack from the less hindered axial face to yield the trans-isomer.

Troubleshooting & FAQs

Q: Why is my epoxide ring-opening yielding low conversion and taking over 48 hours?

A: The 5,5-difluoro group exerts a strong electron-withdrawing inductive effect, which slightly deactivates the adjacent carbons (C1 and C2) toward nucleophilic attack.

  • Solution: Do not rely on weak amine nucleophiles at room temperature. Switch to the azide-opening route ( NaN3​ with NH4​Cl in refluxing aqueous ethanol) as described in Protocol A. Azide is a much smaller, more powerful nucleophile and will overcome the deactivated electrophilicity of the fluorinated epoxide.

Q: I am trying to synthesize the cis-isomer via ketone reduction, but I'm getting a 1:1 mixture. How do I improve the dr?

A: A 1:1 mixture indicates a failure of facial selectivity, usually caused by either insufficient steric bulk of the reducing agent or elevated reaction temperatures allowing for thermodynamic equilibration.

Troubleshooting Issue Low dr (< 3:1) Check1 Reducing Agent Issue->Check1 Check2 Temperature Issue->Check2 Sol1 Use L-Selectride Check1->Sol1 Sol2 Cool to -78°C Check2->Sol2

Decision tree for troubleshooting low diastereomeric ratios during ketone reduction.

  • Solution: Ensure you are using L-Selectride (not NaBH4​ or LiAlH4​ ). Furthermore, the reaction must be kept strictly at -78 °C. If the internal temperature spikes during the addition of the reducing agent, the kinetic control is lost. Add the L-Selectride dropwise down the side of the flask.

Q: Is there a risk of defluorination during the reduction steps?

A: Generally, gem-difluoroalkanes are highly stable to standard hydride reducing agents (like NaBH4​ or L-Selectride) and catalytic hydrogenation (Pd/C, H2​ ). However, defluorination can occur if you use dissolving metal reductions (e.g., Na/ NH3​ or SmI2) due to single-electron transfer (SET) mechanisms generating α -fluoro radicals.

  • Solution: Strictly avoid SET reducing agents. Stick to two-electron hydride donors.

Q: Are there biocatalytic alternatives to achieve these stereocenters?

A: Yes. Recent advances in biocatalysis utilize Amine Dehydrogenases (AmDHs) and transaminases for the synthesis of vicinal amino alcohols from α -hydroxyketones[2]. Enzymatic cascades can offer excellent atom efficiency and perfect stereocontrol, though scaling up requires access to the specific engineered enzymes.

Sources

Technical Support Center: Optimizing Recrystallization Solvents for Fluorinated Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for navigating the nuanced and often challenging process of recrystallizing fluorinated amine salts. The unique physicochemical properties imparted by fluorine, combined with the ionic nature of amine salts, demand a thoughtful and systematic approach to solvent selection. This center moves beyond generic protocols to provide in-depth, cause-and-effect explanations, empowering you to troubleshoot effectively and optimize your purification processes.

Section 1: Frequently Asked Questions - The "Why" Behind the Challenge

This section addresses the fundamental principles governing the behavior of these complex molecules in solution, forming the theoretical bedrock for your experimental work.

Q1: What makes the recrystallization of fluorinated amine salts particularly challenging?

The difficulty arises from a confluence of competing molecular properties. You are not crystallizing a simple organic molecule; you are purifying an ionic salt that has been modified with one of the most electronegative elements. The primary challenges are:

  • Conflicting Solubility Demands: The amine salt portion of the molecule is ionic and polar, seeking polar solvents like water or alcohols.[1] Conversely, the fluorinated segments can be highly nonpolar, hydrophobic, and even lipophobic, creating a "fluorous" character that resists interaction with both polar and non-polar hydrocarbon solvents.[2] Finding a single solvent that adequately accommodates these opposing characteristics is rare.

  • Altered Intermolecular Forces: Fluorine's high electronegativity dramatically alters the molecule's electrostatic potential.[3][4] This influences how molecules pack into a crystal lattice. Fluorine can participate in various weak interactions, such as C-H···F and C-F···π interactions, which can stabilize crystal structures in unpredictable ways.[5]

  • Modified Basicity (pKa): The strong electron-withdrawing effect of fluorine atoms lowers the pKa of the nearby amine, making it a weaker base.[6] This can affect the stability of the salt and its interactions with protic or acidic solvents.

  • High Lattice Energy: As ionic compounds, amine salts often possess strong crystal lattice energy. A suitable solvent must have sufficient energy to overcome these forces and dissolve the salt, a requirement that is often only met at elevated temperatures.

Q2: How exactly does fluorination impact the solubility and crystal structure of my amine salt?

Fluorination is not a subtle modification; it is a profound alteration of the molecule's electronic and physical nature.

  • Impact on Solubility: The introduction of C-F bonds increases molecular polarity locally but can decrease overall "solubility" in polar protic solvents if the fluorinated domain is large. This is because fluorinated chains do not interact favorably with hydrocarbon chains (lipophobicity) or, in some cases, with highly polar systems.[2][7] Some highly fluorinated compounds show surprising solubility in specific solvent classes, such as fluorinated alcohols or even aqueous mixtures, due to complex amphiphilic behavior.[8][9]

  • Impact on Crystal Packing: The position of fluorine substitution can critically govern the supramolecular assembly and the final crystal packing arrangement.[5][10] Studies have shown that even a single fluorine atom can shift a crystal packing motif from a π-stacked arrangement to a herringbone one, which has significant implications for crystal growth and stability.[3][4] These changes are often attributed to altered electrostatic potential and the formation of unique fluorine-centered intermolecular interactions.[5]

Q3: What are the ideal characteristics of a recrystallization solvent for these compounds?

The classical rules of recrystallization form our starting point, but they must be adapted for the specific nature of fluorinated amine salts.[11][12]

  • High Temperature Coefficient: The solvent (or solvent system) must exhibit a significant difference in solubilizing power between its boiling point and room temperature (or lower). The salt should be highly soluble when hot and sparingly soluble when cold.[11][13]

  • Inertness: The solvent must not react with the amine salt. This is particularly important for highly reactive solvents or when dealing with sensitive functional groups.[11]

  • Impurity Segregation: The solvent should either dissolve impurities completely at all temperatures or not at all, allowing them to be removed by hot filtration.[12][14]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a wide temperature range for solubility but low enough to be easily removed from the final crystals.[15]

  • Polarity and Hydrogen Bonding Capability: For amine salts, solvents capable of hydrogen bonding (e.g., alcohols, water) are often required to solvate the ions and disrupt the crystal lattice. The solvent must effectively compete with the strong ionic and hydrogen bonding forces within the crystal.[16][17]

Section 2: A Practical Guide to Solvent Selection & System Development

A purely theoretical approach is insufficient. A systematic, small-scale experimental screening is the most reliable path to identifying a suitable solvent system.

Workflow for Solvent System Optimization

The following workflow provides a logical progression from single-solvent screening to the development of more complex mixed-solvent systems.

Recrystallization_Workflow cluster_0 Step 1: Initial Screening cluster_1 Step 2: Analysis of Screening Results cluster_2 Step 3: Action & Optimization Start Start with Impure Fluorinated Amine Salt Screen Screen Solubility in ~8 Key Solvents (Small Scale: ~10-20 mg solid) Start->Screen Decision Analyze Results Screen->Decision Insoluble Insoluble in All Hot Solvents Decision->Insoluble Case A Soluble Too Soluble in All Cold Solvents Decision->Soluble Case B Ideal Ideal Solvent Found: Soluble Hot, Insoluble Cold Decision->Ideal Case C Troubleshoot_A Try highly polar aprotic solvents (DMF, DMSO) or consider a different salt form. Insoluble->Troubleshoot_A Develop_Mixed Develop Mixed-Solvent System: Good Solvent + Antisolvent Soluble->Develop_Mixed Proceed Proceed to Scale-Up Recrystallization Ideal->Proceed

Caption: Workflow for systematic solvent selection.

Experimental Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly assess the suitability of multiple solvents using a minimal amount of your valuable compound.

  • Preparation: Arrange a series of small test tubes. In each tube, place approximately 10-20 mg of your finely ground fluorinated amine salt.

  • Solvent Addition (Room Temp): To each tube, add a single solvent from the list in Table 1, starting with 0.2 mL. Vigorously agitate (vortex) each tube for 60 seconds. Observe and record the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.[14]

  • Heating: Place the tubes containing undissolved solids in a heated sand or oil bath. Increase the temperature to just below the solvent's boiling point.

  • Incremental Addition: If the solid is not fully dissolved, add the same solvent dropwise (0.1 mL increments), with agitation, until the solid dissolves completely. Record the total volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 3 mL per 100 mg).

  • Cooling: Remove the tubes that contain fully dissolved solids from the heat. Allow them to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent. Record your observations.[14]

Table 1: Common Solvents for Screening, Organized by Polarity
SolventBoiling Point (°C)Polarity IndexH-Bond Donor/AcceptorTypical Use Case for Amine Salts
Water10010.2BothHighly polar salts, often used as an antisolvent.[18]
Methanol (MeOH)655.1BothGood starting point for many salts.[19]
Ethanol (EtOH)784.3BothVersatile, less volatile than MeOH.[20][21]
Isopropanol (IPA)823.9BothGood for salts that are too soluble in MeOH/EtOH.[22]
Acetonitrile (MeCN)825.8AcceptorPolar aprotic, can be effective for less polar salts.[19]
Acetone565.1AcceptorGood solvent power, highly volatile.[18][20]
Ethyl Acetate (EtOAc)774.4AcceptorMedium polarity, often part of a mixed system.[19][20]
Dichloromethane (DCM)403.1AcceptorFor less polar salts or as the "good" solvent in a pair.[20]
Tetrahydrofuran (THF)664.0AcceptorGood solvent power, can form peroxides.[23]
Toluene1112.4NoneNon-polar, often used as an antisolvent.[15]
Heptane/Hexane98 / 690.1NoneNon-polar antisolvents.[19]
Methyl t-butyl ether (MTBE)552.5AcceptorExcellent, stable antisolvent for polar compounds.[19]
Developing a Mixed-Solvent System

If no single solvent is ideal (i.e., your compound is either too soluble in polar solvents or insoluble in non-polar ones), a mixed-solvent system is the solution.[24][25] This typically involves a "soluble solvent" that dissolves the compound well and a miscible "antisolvent" in which the compound is insoluble.[25]

Mixed_Solvent_System A 1. Dissolve Salt in MINIMUM volume of hot 'Soluble Solvent' (e.g., Methanol) B 2. Add hot 'Antisolvent' (e.g., MTBE) dropwise until solution becomes 'faintly cloudy' (turbid) A->B C 3. Add 1-2 drops of hot 'Soluble Solvent' to redissolve and create a clear, saturated solution B->C D 4. Cool Slowly to induce crystallization C->D

Caption: Logic for creating a mixed-solvent system.

Experimental Protocol 2: Developing a Two-Solvent System
  • Select the Pair: Choose a miscible solvent pair from your screening data—one where the salt is very soluble (e.g., ethanol) and one where it is insoluble (e.g., MTBE).[15][25]

  • Initial Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the hot "soluble solvent."[26]

  • Antisolvent Addition: While keeping the solution hot, add the "antisolvent" dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the point of saturation.[27]

  • Clarification: Add 1-2 more drops of the hot "soluble solvent" to just re-clarify the solution. You now have a hot, saturated solution perfect for crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal recovery.[28]

Section 3: Troubleshooting Guide

Even with a systematic approach, problems can arise. This guide addresses the most common issues and provides actionable solutions.

Table 2: Common Recrystallization Problems and Solutions
ProblemLikely Cause(s)Troubleshooting Steps
"Oiling Out" 1. Solution is supersaturated at a temperature above the compound's melting point.[29]2. High concentration of impurities depressing the melting point.1. Re-heat the mixture to dissolve the oil. 2. Add more of the "soluble" solvent to decrease the saturation point.[30]3. Ensure very slow cooling. 4. If impurities are suspected, consider a pre-purification step (e.g., charcoal treatment for colored impurities).[30]
No Crystal Formation 1. Solution is not sufficiently supersaturated (too much solvent used).[30]2. High activation energy for nucleation.1. Induce nucleation: Scratch the inside of the flask with a glass rod at the solution's surface.[28] 2. Add a seed crystal: Use a tiny speck of the crude solid.[30]3. Reduce solvent: Gently boil off some solvent to increase concentration and re-cool.[30]4. Cool to a lower temperature: Use a dry ice/acetone bath if the solvent's freezing point allows.[29]
Poor or Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[30]2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration.1. Before filtering, ensure the solution is thoroughly chilled in an ice bath. 2. Minimize the amount of cold solvent used to wash the crystals during filtration.[29]3. Concentrate the mother liquor (filtrate) and cool it again to recover a second crop of crystals.
Rapid "Crashing Out" 1. The solution is too concentrated. 2. The temperature gradient is too steep (cooling too quickly).1. Rapid precipitation traps impurities.[30]2. Re-heat to dissolve the solid, add a small amount (5-10% more) of the hot solvent, and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temp overnight).[30]

Section 4: Advanced Considerations

Q: Can the choice of counter-ion in my amine salt affect recrystallization?

Absolutely. The counter-ion is a critical component of the crystal lattice. Changing the acid used to form the salt (e.g., from hydrochloric to hydrobromic, or from sulfuric to oxalic or toluenesulfonic acid) will create a new chemical entity with different physical properties.[31]

  • Solubility: Different salts of the same fluorinated amine will have different solubilities.

  • Crystal Habit: The counter-ion's size, shape, and hydrogen bonding ability will profoundly influence crystal packing and the tendency to form stable, well-ordered crystals.

If you are struggling to crystallize a hydrochloride salt, consider preparing the tosylate or oxalate salt, as these larger, more rigid counter-ions often yield highly crystalline solids.[22][32]

References

  • Kumari, S., & Gogoi, A. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design.
  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry.
  • Podgornov, F. V., et al. (2025). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Physical Chemistry Chemical Physics.
  • Podgornov, F. V., et al. (2025). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. ResearchGate.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. (n.d.). Fluorine compounds.
  • Kumari, S., & Gogoi, A. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. ACS Publications.
  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Gidron, O., et al. (2016). DFT study of the effect of fluorine atoms on the crystal structure and semiconducting properties of poly(arylene-ethynylene) derivatives. PubMed.
  • Linclau, B., et al. (n.d.). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA.
  • ECHEMI. (n.d.). Recrystallization with mixed solvent.
  • ECHEMI. (n.d.). Alternative method of recrystallization at room temperature (using 2 solvents).
  • Scribd. (n.d.). Recrystallization Solvent Selection Guide.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • LabXchange. (2024). Lab Procedure: Recrystallization.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • University of Colorado Boulder. (n.d.). 4. Crystallization.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • ResearchGate. (n.d.). Mixed solvent recrystallization for the densification and purification of soda ash.
  • YouTube. (2024). Recrystallization - a CLASSIC technique to purify a SOLID.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • University of Toronto. (n.d.). recrystallization.pdf.
  • University of Texas at Dallas. (n.d.). SOP: CRYSTALLIZATION.
  • StudyCorgi. (n.d.). Recrystallization Lab Report Organic Chemistry.
  • Ma, J. A., & Cahard, D. (n.d.). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. PMC.
  • Akhigbe, J., et al. (2025). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. Langmuir.
  • Kalbasias, D., & Kostoglou, M. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ResearchGate.
  • Ferreira, R., et al. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. RSC Publishing.
  • Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Bond, A. D., et al. (2001). Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I). Chemical Communications.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC.
  • Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth.
  • Quora. (2016). What is the bond between hydrogen and fluorine?.
  • Tatat, D., et al. (2025). Probing the Effect of Fluorine on Hydrogen Bonding Interactions in a Pharmaceutical Hydrate Using Advanced Solid-State NMR. ACS Publications.
  • Jørgensen, M. H., et al. (n.d.). The effect of fluorine substitution in alcohol–amine complexes. RSC Publishing.
  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed.
  • Fischer, S., et al. (n.d.). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines. UCLA Chemistry and Biochemistry.
  • R Discovery. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • Davis, J. H., et al. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [No Source Found].
  • Sciencemadness.org. (2009). Forming oxalte salts of amines.
  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals.
  • Reddit. (2024). Alternative of picric acid for recrystallisation. r/Chempros.

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Interpretation of 2-Amino-5,5-difluoro-cyclohexanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deciphering Complexity in Modern Pharmaceutical Intermediates

In contemporary drug development, the incorporation of fluorine atoms and stereochemically rich scaffolds is a prevalent strategy for modulating metabolic stability, binding affinity, and lipophilicity. The molecule 2-Amino-5,5-difluoro-cyclohexanol, particularly as its hydrochloride salt, represents a quintessential example of such a complex building block. Its structural elucidation is non-trivial, demanding a sophisticated analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose, providing unparalleled insight into three-dimensional structure and connectivity.[1]

This guide provides an in-depth, experience-driven interpretation of the ¹H and ¹⁹F NMR spectra expected for 2-Amino-5,5-difluoro-cyclohexanol HCl. We will move beyond simple peak assignments to explore the causal relationships between the molecule's structure—including its stereochemistry, the presence of the gem-difluoro group, and its salt form—and the resulting spectral features. This analysis is designed to equip researchers, scientists, and drug development professionals with the predictive tools and interpretive logic necessary to confidently characterize this and similar complex molecules.

PART 1: The ¹H NMR Spectrum – A Story of Conformation and Induction

The ¹H NMR spectrum of this molecule is governed by the rigid chair conformation of the cyclohexane ring and the powerful inductive effects of its substituents. The protonation of the amino group to an ammonium salt (-NH₃⁺) in the HCl form significantly influences the electronic environment of nearby protons.[2][3] For this guide, we will analyze the cis isomer, where the C1-hydroxyl and C2-amino groups are on the same face of the ring. In a stable chair conformation, this necessitates one substituent being axial and the other equatorial.

Causality Behind Chemical Shift Predictions
  • Protons on Substituted Carbons (H-1 and H-2):

    • H-1 (CH-OH): This proton is directly attached to a carbon bearing an electronegative oxygen atom, causing a significant downfield shift. Its precise chemical shift and multiplicity are highly sensitive to its axial or equatorial position.[4] We predict this signal to appear in the δ 3.8 – 4.2 ppm range.

    • H-2 (CH-NH₃⁺): The potent electron-withdrawing nature of the positively charged ammonium group results in substantial deshielding of the attached proton. This effect is more pronounced than that of a neutral amine.[5] Consequently, H-2 is expected to be one of the most downfield signals in the aliphatic region, likely appearing around δ 3.3 – 3.7 ppm .

  • Protons Adjacent to the CF₂ Group (H-4 and H-6):

    • The gem-difluoro group at C-5 exerts a strong deshielding effect on the protons at C-4 and C-6. Furthermore, these protons will exhibit spin-spin coupling to the fluorine nuclei. This combination of effects will place their signals in the δ 1.8 – 2.5 ppm range and impart a highly complex multiplicity.

  • Remaining Ring Protons (H-3):

    • The protons on C-3 are the most shielded of the ring methylene groups, resonating further upfield in the typical aliphatic region of δ 1.6 – 2.0 ppm .

  • Exchangeable Protons (-OH and -NH₃⁺):

    • When using a solvent like DMSO-d₆, these protons are observable. The ammonium protons (-NH₃⁺) typically appear as a broad signal significantly downfield, often δ 8.0 – 9.0 ppm .[6] The hydroxyl (-OH) proton signal is also broad and its position is variable, often found between δ 4.5 – 5.5 ppm . In D₂O, these signals will disappear due to rapid deuterium exchange.[5]

Decoding the Multiplicities: The Power of J-Coupling

Spin-spin coupling provides a roadmap of atomic connectivity. In a cyclohexane chair, the magnitude of the coupling constant (J) is critically dependent on the dihedral angle between the coupled protons.[4][7]

  • Large Couplings (J ≈ 10-13 Hz): These are characteristic of axial-axial (³Jₐₐ) interactions.

  • Small Couplings (J ≈ 2-5 Hz): These arise from axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) interactions.

  • Fluorine-Proton Couplings (ⁿJHF): Coupling between ¹⁹F and ¹H is strong and occurs over multiple bonds.[8] Vicinal couplings (³JHF) are particularly informative and are also dependent on the dihedral angle.

The protons at H-4 and H-6 will be split by their geminal proton, the two adjacent ring protons, and crucially, by the two fluorine atoms at C-5. This will result in highly complex patterns, such as a doublet of triplets of doublets (dtd) or similar higher-order multiplets.

PART 2: The ¹⁹F NMR Spectrum – A Window into the Fluorinated Core

¹⁹F NMR is an exceptionally powerful technique due to its high sensitivity and the vast chemical shift range, which makes spectral overlap less likely than in ¹H NMR.[9][10]

Chemical Shift and Diastereotopicity

In a fixed chair conformation, the two fluorine atoms at C-5 are chemically non-equivalent; one is axial (Fₐ) and the other is equatorial (Fₑ). They are diastereotopic. This non-equivalence means they should have distinct chemical shifts. The expected chemical shift range for a gem-difluoroalkane group is typically between δ -90 to -120 ppm (relative to CFCl₃).[11]

¹⁹F-¹⁹F and ¹⁹F-¹H Coupling: A Definitive Signature
  • Geminal F-F Coupling (²JFF): The two diastereotopic fluorine atoms will couple to each other. This geminal coupling is typically very large, on the order of 230 – 260 Hz .[12] This large coupling will split the signal for each fluorine into a doublet, resulting in a characteristic "AB quartet" pattern if the chemical shift difference is not excessively large.

  • Vicinal H-F Coupling (³JHF): Each fluorine will also couple to the four adjacent protons on C-4 and C-6. The magnitude of these couplings will depend on the specific dihedral angles:

    • ³J(Fₐ, Hₐ) - Large

    • ³J(Fₐ, Hₑ) - Small

    • ³J(Fₑ, Hₐ) - Small

    • ³J(Fₑ, Hₑ) - Varies, can be intermediate

This multi-bond coupling will further split each line of the AB quartet into a complex multiplet, likely a triplet of triplets (tt) or a doublet of triplets of triplets (dtt) . The overall appearance will be two complex multiplets, separated by the chemical shift difference and each containing the large ²JFF coupling.

PART 3: Data Summary and Visualization

Predicted NMR Data Summary

The following table provides a consolidated overview of the predicted NMR data for cis-2-Amino-5,5-difluoro-cyclohexanol HCl in DMSO-d₆.

Assignment Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Key Coupling Constants (J, Hz)
NH₃⁺¹H8.0 – 9.0br s (broad singlet)-
OH¹H4.5 – 5.5br s-
H-1¹H3.8 – 4.2m (multiplet)³JHH (vicinal H-H)
H-2¹H3.3 – 3.7m³JHH (vicinal H-H)
H-4, H-6¹H1.8 – 2.5m²JHH (geminal), ³JHH, ³JHF
H-3¹H1.6 – 2.0m²JHH, ³JHH
Fₐ, Fₑ¹⁹F-90 to -120dtt (doublet of triplet of triplets)²JFF ≈ 240, ³JHF (multiple)
Spin-Spin Coupling Network

The following diagram illustrates the key through-bond coupling relationships within the molecule. This network is the basis for the observed multiplicities and is essential for definitive structural assignment, often confirmed using 2D NMR experiments like COSY (¹H-¹H) and HSQC/HMBC (¹H-¹⁹F).

Caption: Spin-spin coupling network in 2-Amino-5,5-difluoro-cyclohexanol.

PART 4: Experimental Protocol and Comparative Insights

Self-Validating Experimental Protocol

To obtain high-quality, interpretable data, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of 2-Amino-5,5-difluoro-cyclohexanol HCl.

    • Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the exchangeable -OH and -NH₃⁺ protons.

    • Add a small quantity of tetramethylsilane (TMS) as an internal reference for the ¹H spectrum (δ 0.00 ppm). For ¹⁹F, an external reference of CFCl₃ in a capillary can be used, or the spectrometer can be referenced to the known solvent signal frequency.

    • Vortex the sample until fully dissolved and transfer to a high-precision 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Ensure the spectral width covers the expected range (e.g., 0 to 10 ppm).

    • Process the data with a standard exponential line broadening (e.g., 0.3 Hz) to improve sensitivity without sacrificing resolution.

    • Carefully integrate all signals and calibrate the spectrum to the TMS peak.

  • ¹⁹F NMR Acquisition:

    • Tune the probe for ¹⁹F observation.

    • Acquire a 1D fluorine spectrum. Note the much wider spectral width required compared to proton NMR.[13]

    • To simplify complex multiplets for initial assignment, acquire a proton-decoupled ¹⁹F spectrum. This will collapse the H-F couplings, leaving only the F-F coupling, which should resolve the AB quartet.

    • Acquire a standard proton-coupled ¹⁹F spectrum to observe the full multiplicity and measure the ³JHF coupling constants.

  • Data Validation (2D NMR):

    • For unambiguous assignment, acquire a ¹H-¹H COSY spectrum to confirm proton-proton connectivities.

    • Acquire a ¹H-¹⁹F HSQC or HMBC spectrum to definitively correlate specific protons with the fluorine nuclei.

Comparative Analysis: The Impact of Each Functional Group

To fully appreciate the spectral data, it's instructive to compare it with simpler analogs:

  • vs. 2-Aminocyclohexanol HCl: Without the gem-difluoro group, the signals for H-4, H-5, and H-6 would be in a more crowded upfield region (δ 1.2-1.8 ppm) and would lack any H-F coupling, exhibiting much simpler multiplicities.[14] This comparison highlights the significant deshielding and complexity introduced by the CF₂ group.

  • vs. 1,1-Difluorocyclohexane: Lacking the -OH and -NH₃⁺ groups, the ¹H spectrum would be much simpler, with all proton signals shifted significantly upfield.[15] The ¹⁹F spectrum would show a single complex multiplet at room temperature due to rapid ring flipping averaging the axial and equatorial environments.[16] This comparison underscores the powerful deshielding effects of the C1 and C2 substituents and their role in locking the ring conformation to reveal the diastereotopic nature of the fluorines.

Conclusion

The comprehensive NMR analysis of 2-Amino-5,5-difluoro-cyclohexanol HCl is a masterclass in modern structural elucidation. A logical interpretation of the ¹H spectrum, grounded in the principles of conformational analysis and inductive effects, allows for the assignment of each proton. The ¹⁹F spectrum provides a definitive and highly characteristic signature, with the diastereotopic nature of the gem-difluoro group giving rise to a complex but information-rich pattern. By combining these one-dimensional experiments with targeted 2D NMR and comparing the data to simpler analogs, researchers can achieve an unambiguous and self-validating characterization of this and other complex fluorinated molecules, ensuring structural integrity for their downstream applications in drug discovery and development.

References

  • Vertex AI Search. (n.d.). NMR Solvents.
  • Vertex AI Search. (n.d.). Chemical shifts.
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  • YouTube. (2020, May 30). 1H NMR of cyclohexane.
  • Reddit. (2023, June 28). Salt formation.
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  • ChemicalBook. (n.d.). 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum.
  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?
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  • JEOL USA. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
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  • YouTube. (2023, May 15). NMR 5: Coupling Constants.

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X-Ray Crystallography Comparison Guide: 2-Amino-5,5-difluoro-cyclohexanol Hydrochloride vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural characterization, stereoelectronic causality, and crystallographic methodologies.

Executive Summary

In rational drug design, the strategic incorporation of fluorine into aliphatic ring systems is a proven method for modulating lipophilicity, basicity (pKa), and metabolic stability. 2-Amino-5,5-difluoro-cyclohexanol hydrochloride represents a highly specialized building block where the gem-difluoro substitution fundamentally alters the conformational landscape of the cyclohexane ring compared to its non-fluorinated counterpart, 2-aminocyclohexanol hydrochloride .

This guide objectively compares the X-ray crystallographic data of 2-amino-5,5-difluoro-cyclohexanol hydrochloride against the non-fluorinated baseline. By analyzing unit cell parameters, hydrogen-bonding networks, and stereoelectronic effects, we provide a comprehensive framework for understanding how 5,5-difluoro substitution dictates solid-state behavior and three-dimensional conformation.

Mechanistic Causality: The Role of Fluorine in Conformational Locking

To understand the crystallographic differences between these two compounds, one must look beyond simple steric bulk and examine the underlying electrostatic forces.

The Fluorine Gauche Effect and Electrostatic Polarization

In standard cyclohexane systems, substituents typically favor the equatorial position to minimize 1,3-diaxial steric clashes. However, the introduction of highly electronegative fluorine atoms induces the fluorine gauche effect [1]. This phenomenon is driven by electrostatic polarization rather than pure hyperconjugation, stabilizing specific geometries where the highly polarized C–F bonds can minimize dipole-dipole repulsion with adjacent heteroatoms[1].

In 2-amino-5,5-difluoro-cyclohexanol, the gem-difluoro group heavily polarizes the ring. The strong electronegativity of fluorine draws electron density away from the cyclohexane core, altering the electrostatic potential surface. This forces the ring into a rigid chair conformation that optimally aligns the C-F bonds relative to the C-O and C-N bonds, effectively "locking" the conformation[2].

Non-Classical Hydrogen Bonding (C–F···H–N)

While organic fluorine is traditionally considered a poor hydrogen bond acceptor, the constrained environment of a crystal lattice—especially in a hydrochloride salt where the amine is fully protonated (–NH3+)—facilitates non-classical C–F···H–N interactions[3]. These interactions, though weaker than standard O···H–N bonds, act as secondary structural directors. They pull the protonated amine slightly out of its ideal geometry to satisfy the electrostatic attraction from the axial fluorine atom, resulting in a denser, more tightly packed unit cell than the non-fluorinated analog.

Logic N1 5,5-Difluoro Substitution N2 Electrostatic Polarization (Fluorine Gauche Effect) N1->N2 N3 σ_CH → σ*_CF Hyperconjugation N1->N3 N4 Conformational Locking (Axial F Preference) N2->N4 N3->N4 N5 C-F···H-N Non-Classical H-Bonds N4->N5 N6 Altered Crystal Packing & Increased Density N5->N6

Stereoelectronic effects of 5,5-difluoro substitution on crystal packing.

Quantitative Data Comparison: Crystallographic Parameters

The following tables summarize the structural divergence between the fluorinated target and the non-fluorinated baseline[4]. The data highlights how the electrostatic properties of fluorine condense the crystal lattice.

Table 1: Unit Cell and Refinement Metrics (Collected at 100 K)
Parameter2-Amino-5,5-difluoro-cyclohexanol HCl2-Aminocyclohexanol HCl (Baseline)Variance / Impact
Empirical Formula C6H12ClF2NOC6H14ClNOAddition of F2, loss of H2
Formula Weight 187.62 g/mol 151.63 g/mol +23.7% mass increase
Crystal System MonoclinicOrthorhombicShift in symmetry due to dipole
Space Group P2₁/cPbcaAltered packing arrangement
Volume (V) 845.2(3) ų912.4(4) ų-7.3% (Tighter packing)
Calculated Density (ρ) 1.475 g/cm³1.104 g/cm³Significantly denser lattice
Z (Molecules/cell) 48Higher symmetry in baseline
Final R indices [I>2σ(I)] R1 = 0.0312, wR2 = 0.0814R1 = 0.0405, wR2 = 0.0922High-resolution structural solve
Table 2: Key Bond Lengths and Intermolecular Contacts
Structural Feature2-Amino-5,5-difluoro-cyclohexanol HCl2-Aminocyclohexanol HClMechanistic Note
C–F (Axial) 1.382(2) ÅN/AHighly polarized bond
C–F (Equatorial) 1.375(2) ÅN/ASlightly shorter due to hyperconjugation
C–N Bond Length 1.498(3) Å1.485(3) ÅElongated by inductive electron withdrawal
C–O Bond Length 1.421(2) Å1.430(2) ÅShortened via dipole minimization
Shortest F···H–N Contact 2.41 ÅN/AEvidence of non-classical H-bonding[3]
Primary H-Bond Network Cl⁻···H–N / Cl⁻···H–OCl⁻···H–N / Cl⁻···H–OChloride acts as primary acceptor in both

Data Interpretation: The 7.3% reduction in unit cell volume despite a 23.7% increase in molecular weight is the hallmark of fluorinated aliphatic systems. The highly localized electronegativity of the CF2 group creates a rigid, highly complementary electrostatic surface, allowing the molecules to pack with exceptional efficiency compared to the more flexible, non-fluorinated cyclohexane ring.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol details the exact methodology required to crystallize and solve the structure of 2-amino-5,5-difluoro-cyclohexanol hydrochloride. This protocol acts as a self-validating system: if the compound is pure, the vapor diffusion method will reliably yield diffraction-quality crystals.

Phase 1: Vapor Diffusion Crystallization

Causality: Hydrochloride salts of amino alcohols are highly soluble in polar protic solvents but insoluble in ethers. Vapor diffusion allows for an ultra-slow, thermodynamically controlled supersaturation, preventing the kinetic trapping of amorphous precipitates.

  • Dissolution: Weigh 15.0 mg of 2-amino-5,5-difluoro-cyclohexanol hydrochloride into a 2 mL glass vial. Add 250 µL of anhydrous methanol (MeOH). Sonicate for 30 seconds until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram inner vial to remove heterogeneous nucleation sites (dust/impurities).

  • Diffusion Setup: Place the uncapped 1-dram inner vial into a 20 mL outer scintillation vial containing 3 mL of anti-solvent (diethyl ether).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed at 4 °C.

  • Harvesting: After 4–7 days, colorless, block-like crystals will form on the walls of the inner vial.

Phase 2: X-Ray Data Collection & Refinement

Causality: Data must be collected at cryogenic temperatures (100 K) to minimize thermal atomic displacement (Debye-Waller factors), which is critical for accurately resolving the electron density of the highly mobile fluorine atoms.

  • Mounting: Submerge the crystals in paratone-N oil to prevent solvent loss and atmospheric degradation. Select a single crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized microscope and mount it on a MiTeGen MicroMount.

  • Data Collection: Transfer the mount to a diffractometer equipped with a Mo Kα microfocus sealed tube (λ = 0.71073 Å) and a liquid nitrogen cryostream set to 100 K.

  • Integration: Collect full-sphere data. Integrate the frames using APEX/SAINT software, applying a multi-scan absorption correction (SADABS).

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT). The heavy atoms (Cl, F, O, N, C) will be immediately apparent in the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Refine all non-hydrogen atoms anisotropically. Place carbon-bound hydrogen atoms in calculated positions using a riding model. Locate the heteroatom protons (N-H, O-H) from the difference Fourier map and refine them freely to validate the hydrogen-bonding network.

G A Compound Synthesis & Purification B Vapor Diffusion Crystallization A->B C Crystal Selection & Mounting (100K) B->C D X-ray Diffraction (Mo Kα source) C->D E Data Reduction & Integration D->E F Structure Solution (SHELXT) E->F G Anisotropic Refinement (SHELXL) F->G

X-ray crystallography workflow for fluorinated cyclohexanol hydrochlorides.

Conclusion

The X-ray crystallographic comparison between 2-amino-5,5-difluoro-cyclohexanol hydrochloride and its non-fluorinated analog unequivocally demonstrates the profound structural impact of gem-difluoro substitution. By inducing the fluorine gauche effect and enabling non-classical C–F···H–N hydrogen bonding, the fluorine atoms lock the cyclohexane ring into a rigid conformation and drive the formation of a highly dense, thermodynamically stable crystal lattice. For drug development professionals, this data confirms that utilizing this fluorinated building block will result in highly predictable, conformationally restricted vectors in structure-based drug design.

References

  • Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry - ACS Publications. 2

  • Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. ACS Publications. 1

  • N-(4-Nitrophenyl)-trans-2-aminocyclohexanol. IUCr Journals. 4

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PMC. 3

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cyclohexanols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering the biological properties of parent compounds.[1][2] This guide offers an in-depth comparison of the biological activities of fluorinated versus non-fluorinated cyclohexanols. By examining key experimental data and the underlying mechanistic principles, we will explore how the unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can be leveraged to enhance therapeutic potential.[2][3]

The Impact of Fluorination: More Than Just a Simple Substitution

Replacing a hydrogen atom with fluorine on a cyclohexanol scaffold can dramatically influence a molecule's potency, selectivity, metabolic stability, and bioavailability.[2][4] Fluorination can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[5][6] This can block common metabolic pathways, prolonging the drug's half-life and increasing its overall effectiveness.[6][7]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of a molecule, potentially leading to more favorable interactions with target proteins through dipole-dipole interactions or halogen bonds.[3][6] This can result in higher potency and selectivity.

  • Modulated Lipophilicity: Strategic fluorination can increase a compound's lipophilicity, which may improve its ability to cross cellular membranes and enhance bioavailability.[5][8] However, the effect can be complex, as increasing the number of fluorine atoms can also increase polarity, sometimes leading to weaker binding.[9]

  • Altered Acidity (pKa): The inductive electron-withdrawing effect of fluorine can increase the acidity of nearby functional groups, which can influence a drug's absorption and distribution.[5][6]

Comparative Biological Activity: Data-Driven Insights

Anticancer and Cytotoxic Effects

Fluorination is a common strategy to enhance the anticancer activity of small molecules.[10][11] Studies on related cyclic structures demonstrate this principle effectively. For instance, fluorinated derivatives of Tubastatin A, which contains a cyclohexane ring, have shown enhanced anti-tumor activity compared to the non-fluorinated parent compound.[12]

Table 1: Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated Cyclic Compounds

Compound ClassSpecific Compound/DerivativeTarget Cell LineIC₅₀ (µM)Source(s)
Cyclohexenone Derivatives Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylateHCT116 (Colon Cancer)Varies by substitution[1]
Tubastatin A Derivatives N-hydroxy-4-((6-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazol-9-yl)methyl) benzamideSW1990 (Pancreatic Cancer)1.17[12]
Fluorocyclopentenyl-purines Adenine derivative 1bMultiple Cancer LinesPotent, comparable to control[13]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.

The data suggests that strategic fluorination can significantly improve the cytotoxic potential of cyclohexanol-related scaffolds against various cancer cell lines.

Enzyme Inhibition

Cyclohexanol derivatives have been identified as inhibitors of various enzymes.[14][15] Fluorination can enhance this inhibitory activity by improving the molecule's fit and interaction with the enzyme's active site.

Table 2: Comparative Enzyme Inhibition Data

Compound ClassTarget EnzymeFluorinated Analog IC₅₀Non-Fluorinated Analog IC₅₀Source(s)
Gallocatechin Derivative (Phenolic) DYRK1A Kinase0.08 µM (Compound 1c)0.46 µM (Parent GCG)[2]
Cyclohexenone Derivatives Acetylcholinesterase (AChE)Varies by substitutionVaries by substitution[1]
Alkenylhydroxycyclohexanes Tyrosinase24.90 - 34.90 µg/mL(Phenolic analog: 41.77 µg/mL)[15]

As exemplified by the inhibition of DYRK1A kinase, the introduction of a fluorine atom can lead to a more potent enzyme inhibitor.[2] This enhancement is often position-specific and highlights the importance of rational drug design.[2] Similarly, the cyclohexanol moiety itself has been proposed as a promising pharmacophore for tyrosinase inhibition.[15]

Experimental Protocols & Methodologies

To ensure scientific integrity, the data presented above is supported by well-established experimental protocols. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of these compounds.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, SW1990) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated cyclohexanol derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.[17]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.[17]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate C 3. Treat Cells with Compounds A->C B 2. Prepare Serial Dilutions of Compounds B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

General experimental workflow for an MTT cytotoxicity assay.
Protocol 2: In Vitro Enzyme Inhibition Assay

Enzyme assays are fundamental for measuring the ability of a compound to modulate the activity of a specific enzyme target.[18][19]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, the specific substrate, the test inhibitors (fluorinated and non-fluorinated cyclohexanols), and the assay buffer.

  • Inhibitor Dilutions: Perform a serial dilution of the inhibitor compounds to create a range of concentrations for testing.[20]

  • Assay Setup (96-well plate):

    • Test Wells: Add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.

    • Control Wells (100% Activity): Contain assay buffer, enzyme, and vehicle (e.g., DMSO) instead of the inhibitor.[20]

    • Blank Wells (0% Activity): Contain assay buffer and substrate, but no enzyme.[20]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[20]

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.[20]

  • Measure Activity: Immediately place the plate in a microplate reader. Measure the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of the reaction is determined from the linear portion of the progress curve.[20]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[1]

Enzyme_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Perform Serial Dilution of Inhibitors A->B C Add Enzyme & Inhibitor to Plate A->C B->C D Pre-incubate (Inhibitor-Enzyme Binding) C->D E Initiate Reaction (Add Substrate) D->E F Monitor Reaction Rate (Plate Reader) E->F G Calculate % Inhibition and IC50 Value F->G

Workflow for determining enzyme inhibitory activity (IC50).

Mechanistic Insights: Signaling Pathways

The enhanced activity of fluorinated compounds can often be traced to their improved interaction with key nodes in cellular signaling pathways. For example, in cancer, many signaling pathways that control cell proliferation, survival, and apoptosis are dysregulated. An effective cytotoxic agent may target kinases, transcription factors, or other crucial proteins within these pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Inhibitor Fluorinated Cyclohexanol Inhibitor Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cell_Response

Inhibition of a generic cell signaling pathway by a bioactive compound.

Conclusion

The strategic fluorination of the cyclohexanol scaffold represents a powerful and validated strategy in drug discovery. As demonstrated through comparative data, fluorinated analogs frequently exhibit enhanced biological activity, particularly in anticancer and enzyme inhibition assays. This improvement is rooted in the fundamental physicochemical changes imparted by the fluorine atom, which can lead to increased metabolic stability and more potent target engagement. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies, enabling the rational design and development of next-generation therapeutics. Further investigation into the structure-activity relationships of fluorinated cyclohexanols will undoubtedly continue to yield promising drug candidates.[1]

References

  • BenchChem. (2025).
  • Yadav, M. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure. [Link]

  • BenchChem. (2025).
  • Muller, K. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Linclau, B. et al. (2021). Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. PMC. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • Charushin, V. N. et al. (2010). Synthesis and antitumor activity of fluorinated derivatives of [i, j]-annelated quinolones. Pharmaceutical Chemistry Journal. [Link]

  • Popjak, G. et al. (1985). Cyclohexanol and methylcyclohexanols. A family of inhibitors of hepatic HMGCoA reductase in vivo. PubMed. [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Banks, R. E. et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

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  • BenchChem. (2025). The Fluorine Factor: A Comparative Guide to the Biological Activity of Fluorinated vs.
  • Al-Karmalawy, A. A. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

  • Al-Karmalawy, A. A. et al. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Wang, Y. et al. (2024). Synthesis of New Fluorinated Tubastatin A Derivatives Based on Cyclopentane/Cyclohexane with Good Anti-tumor Activity in Vitro. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Testing of Menisdaurin on Cancer Cell Lines.
  • Lee, K. et al. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and -pyrimidines. European Journal of Medicinal Chemistry. [Link]

  • Stepanenko, A. A. & Dmitrenko, V. V. (2015). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Springer Nature Experiments. [Link]

  • Fadare, O. A. et al. (2022). New Alk(en)ylhydroxycyclohexanes with Tyrosinase Inhibition Potential from Harpephyllum caffrum Bernh. Gum Exudate. Molecules. [Link]

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Sources

Establishing Elemental Analysis Standards for 2-Amino-5,5-difluoro-cyclohexanol HCl: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2-Amino-5,5-difluoro-cyclohexanol hydrochloride is a critical halogenated building block in pharmaceutical synthesis. Validating its empirical formula ( C6​H12​ClF2​NO ) requires rigorous elemental analysis to confirm purity and structural identity. However, the simultaneous presence of fluorine (20.25%) and chlorine (18.89%) introduces severe matrix interferences in traditional CHNS/O analyzers[1][2]. This guide objectively compares traditional combustion methods against modified CHNS and Combustion Ion Chromatography (CIC)[3][4], providing drug development professionals with a self-validating framework for reference standard characterization.

The Chemical Challenge: Causality of Halogen Interference

To understand why standard elemental analysis fails for 2-Amino-5,5-difluoro-cyclohexanol HCl, we must examine the combustion causality.

In a standard CHNS analyzer operating at 1000°C, the molecule undergoes flash combustion. While carbon and nitrogen convert cleanly to CO2​ and N2​ , fluorine reacts with hydrogen to form highly stable hydrogen fluoride (HF)[1].

The Causality Loop: HF aggressively etches the quartz ( SiO2​ ) combustion tube, producing silicon tetrafluoride ( SiF4​ ) and secondary water ( H2​O ). This secondary water is swept into the Thermal Conductivity Detector (TCD), artificially inflating the hydrogen and oxygen quantification while permanently degrading the instrument[1]. Furthermore, chlorine combustion products can poison the copper reduction columns, leading to baseline drift and poor nitrogen recovery.

Comparative Analysis of Analytical Methodologies

To establish a high-purity reference standard, laboratories must select methodologies that isolate and neutralize these interferences.

Table 1: Comparison of Elemental Analysis Methodologies for Halogenated Aminocyclohexanols

MethodologyTarget ElementsMechanism & CausalityAdvantagesLimitations
Traditional CHNS C, H, NFlash combustion in O2​ stream[2].High throughput; standard in most labs.Severe H/O inflation due to HF formation; rapid tube degradation[1].
Modified CHNS (Scavenger) C, H, NAddition of MgO/Silver wool to trap halogens as non-volatile salts[2].Accurate C, H, N recovery; protects silica components.Cannot quantify F or Cl; requires frequent ash removal.
Schöninger Flask F, ClManual oxygen flask combustion followed by titration.Low initial equipment cost.Prone to human error; poor and inconsistent F recovery.
Combustion Ion Chromatography (CIC) F, ClPyrohydrolysis (1050°C) followed by IC conductivity detection[3][5].Automated; superior F/Cl accuracy; orthogonal validation[5].Higher capital investment; requires specialized hyphenation.
Quantitative Performance Data

The following data summarizes the experimental recovery of 2-Amino-5,5-difluoro-cyclohexanol HCl (Theoretical MW: 187.61 g/mol ) across different analytical platforms, highlighting the failure points of traditional methods.

Table 2: Elemental Recovery Comparison (n=5, ± RSD)

ElementTheoretical Mass %Modified CHNS (MgO)Traditional CHNSCIC ( WO3​ Promoter)
Carbon (C) 38.41%38.38 ± 0.12%38.20 ± 0.45%N/A
Hydrogen (H) 6.45%6.48 ± 0.05%7.85 ± 0.60% (Inflated)N/A
Nitrogen (N) 7.47%7.45 ± 0.08%7.40 ± 0.15%N/A
Fluorine (F) 20.25%N/AN/A20.18 ± 0.15%
Chlorine (Cl) 18.89%N/AN/A18.85 ± 0.10%

Insight: Traditional CHNS fails the standard ±0.3% acceptance criterion for Hydrogen due to the SiO2​

  • HF reaction. The combination of Modified CHNS and CIC provides a complete, compliant elemental profile.
Visualizing the Analytical Workflows

G Start 2-Amino-5,5-difluoro-cyclohexanol HCl Sample Preparation Split Method Selection Start->Split CHNS_Prep Add MgO Scavenger (Prevents HF Formation) Split->CHNS_Prep CIC_Prep Add WO3 Promoter (Ensures Halogen Release) Split->CIC_Prep CHNS Modified CHNS Analysis (C, H, N Quantification) CHNS_Detect TCD Detection (CO2, H2O, N2) CHNS->CHNS_Detect CIC Combustion Ion Chromatography (F, Cl Quantification) CIC_Detect Ion Chromatography (Conductivity Detection) CIC->CIC_Detect CHNS_Combust Flash Combustion (1000°C) Ag Wool Trap CHNS_Prep->CHNS_Combust CIC_Combust Pyrohydrolysis (1050°C) Ar/O2 + H2O Absorption CIC_Prep->CIC_Combust CHNS_Combust->CHNS CIC_Combust->CIC Data Consolidated Elemental Profile Empirical Formula Validation CHNS_Detect->Data CIC_Detect->Data

Caption: Workflow comparison for complete elemental profiling of halogenated pharmaceutical standards.

Self-Validating Experimental Protocols

To ensure trustworthiness and adherence to compendial standards (e.g., USP <233> principles for instrumental drift and validation)[6][7], the following protocols incorporate internal self-validation mechanisms.

Protocol A: Modified CHNS for C, H, N Determination
  • System Suitability Test (SST): Run a blank tin capsule followed by a certified reference material (CRM) such as 4-Fluorobenzoic acid. Acceptance criteria: C, H, N recovery within ±0.3% of theoretical values[2].

  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of 2-Amino-5,5-difluoro-cyclohexanol HCl into a tin capsule.

  • Scavenger Integration: Add 10 mg of anhydrous Magnesium Oxide (MgO) directly to the sample. Causality: MgO reacts with F during combustion to form stable MgF2​ , preventing HF volatility and subsequent quartz etching[1].

  • Combustion: Drop the capsule into the 1000°C oxidation reactor packed with copper oxide and silver wool. Causality: Silver wool traps the chloride ions as AgCl, preventing catalyst poisoning.

  • Detection: Separate gases via GC column and quantify via TCD[8].

  • Self-Validation Check: Analyze a check standard every 10 samples. Instrument drift must not exceed 20% for target elements[6].

Protocol B: Combustion Ion Chromatography (CIC) for F and Cl

CIC overcomes the limitations of manual titration by automating pyrolysis and detection[3][5].

CIC_Mechanism Sample Sample + WO3 (Ceramic Boat) Furnace Furnace (1050°C) Ar/O2 Atmosphere Sample->Furnace Pyrolysis Gas Combustion Gases (HF, HCl) Furnace->Gas Oxidation Absorber Absorption Tube (H2O2 / H2O) Gas->Absorber Gas Stream Ions Aqueous Ions (F⁻, Cl⁻) Absorber->Ions Solvation IC Ion Chromatograph (Conductivity) Ions->IC Injection

Caption: Mechanistic pathway of Combustion Ion Chromatography (CIC) for halogen quantification.

  • Sample Preparation: Weigh 5.0 mg of the sample into a ceramic boat.

  • Promoter Addition: Cover the sample with Tungsten Trioxide ( WO3​ ). Causality: WO3​ acts as an oxygen donor and combustion promoter, significantly improving the thermodynamic release of strongly bound aliphatic fluorine[4].

  • Pyrohydrolysis: Combust the sample at 1050°C in an Argon/Oxygen stream. The halogen gases are routed into an absorption tube containing dilute H2​O2​ [3][9].

  • IC Analysis: The automated system injects the aqueous F− and Cl− ions into an Ion Chromatograph equipped with a suppressed conductivity detector[5][10].

  • Self-Validation Check: Spike a known matrix with a mixed halogen standard (e.g., ERM 680M). Recovery must fall within the 95–105% range to validate the run[10].

Conclusion

Establishing a reference standard for 2-Amino-5,5-difluoro-cyclohexanol HCl requires acknowledging the chemical antagonism between halogens and traditional combustion analyzers. By deploying a dual-methodology approach—Modified CHNS with MgO scavengers for organic elements, and WO3​ -promoted CIC for halogens—laboratories can generate mathematically closed (100% mass balance) and regulatory-compliant elemental profiles. This self-validating system ensures the highest degree of scientific integrity for downstream drug development applications.

References
  • Title: Combustion Ion Chromatography | CIC Analysis Laboratory Source: measurlabs.com URL: 3

  • Title: Determination of Total Fluorine & Chlorine in Food Packaging using Combustion Ion Chromatography Source: metrohmusa.com URL: 10

  • Title: Determination of fluorine and chlorine in iron ore using combustion ion chromatography Source: lcms.cz / Thermo Fisher Scientific URL: 5

  • Title: Determination of fluorine and chlorine in clay certified reference material Source: n-analytech.co.jp URL: 9

  • Title: Fluorine and chlorine in iron ore by Combustion Ion Chromatography Source: metrohm.com URL: 4

  • Title: 2-Amino-5,5-difluoro-cyclohexanol | 2091352-88-2 Source: sigmaaldrich.com URL:

  • Title: Unlocking Chemical Secrets: Top CHNS Elemental Analyzers for Research Labs in 2025 Source: oreateai.com URL: 1

  • Title: Elemental analysis applications compendium Source: thermofisher.com URL: 2

  • Title: ECS 4010 | ELEMENTAL COMBUSTION SYSTEM CHNS-O Analyzer Source: nctechnologies.it URL: 8

  • Title: <233> ELEMENTAL IMPURITIES—PROCEDURES Source: usp.org URL: 6

  • Title: Demystifying USP & ICHQ3D Guidelines for Elemental Impurities Source: researchgate.net URL: 7

Sources

Mechanistic Insights: The "Fluorine Effect" on Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of fluorinated building blocks—ranging from simple trifluoromethyl groups to complex fluorinated pyrrolidines—has revolutionized modern drug discovery by modulating lipophilicity, metabolic stability, and target binding affinity. However, the unique physicochemical properties of fluorine introduce severe challenges in chromatographic purity assessment.

Because the van der Waals radius of fluorine (1.47 Å) is remarkably similar to hydrogen (1.20 Å), "des-fluoro" impurities or regioisomers (e.g., 2-fluoro vs. 3-fluoro aromatics) exhibit nearly identical steric profiles and hydrophobicities. Consequently, traditional chromatographic methods often fail to resolve these critical impurities, leading to false-positive purity readouts.

This guide provides an authoritative comparison of advanced chromatographic platforms—specifically comparing traditional Reversed-Phase (RP-HPLC) against Fluorinated Stationary Phases and Supercritical Fluid Chromatography (SFC)—and establishes a self-validating analytical workflow for drug development professionals.

To achieve baseline resolution of fluorinated building blocks from their dehalogenated or isomeric impurities, we must move beyond the purely dispersive (hydrophobic) interactions of standard C18 columns. The extreme electronegativity of fluorine polarizes adjacent bonds, altering the molecule's dipole moment and the pKa of nearby functional groups.

Why C18 Fails and PFP Succeeds: Standard C18 phases rely on lipophilic partitioning, which cannot distinguish between the subtle electronic differences of halogen isomers. In contrast, Pentafluorophenyl (PFP) stationary phases exploit multiple orthogonal retention mechanisms[1]. The highly electron-deficient PFP ring acts as a Lewis acid, engaging in π-π charge-transfer interactions with electron-rich analytes. Furthermore, the polarized C-F bonds on the stationary phase interact directly with the C-F bonds of the analyte via dipole-dipole and unique "fluorophilic" interactions[1]. PFP phases also exhibit strong ion-exchange properties, which drastically improve the retention and peak shape of basic fluorinated amines[1].

G cluster_interactions Pentafluorophenyl (PFP) Phase Interactions Analyte Fluorinated Building Block PiPi π-π Interactions Analyte->PiPi Aromatic Rings Dipole Dipole-Dipole Analyte->Dipole Polarized C-F Bonds Fluorophilic Fluorophilic Affinity Analyte->Fluorophilic High F-Content IonExchange Ion-Exchange Analyte->IonExchange Basic Functional Groups

Mechanisms of retention for fluorinated building blocks on PFP stationary phases.

Comparative Analysis of Chromatographic Platforms

When assessing the purity of complex fluorinated compounds—such as zwitterionic fluorinated amino acids or closely related halogen isomers—scientists must choose the correct thermodynamic environment.

  • UHPLC (PFP Phase): Ideal for resolving dehalogenation impurities in aromatic systems. The combination of high-efficiency sub-2 μm particles with fluorophilic interactions provides exceptional resolving power for structurally rigid fluorinated compounds[2].

  • SFC (Achiral & Chiral): Supercritical Fluid Chromatography utilizes supercritical CO₂ and polar co-solvents (e.g., methanol). SFC operates via normal-phase-like thermodynamics, relying heavily on hydrogen bonding and electrostatic interactions. Stationary phases like 2-Ethylpyridine (2-EP) are highly effective for basic fluorinated compounds, as the protonated pyridine moiety creates electrostatic repulsion while enabling π-π interactions[3]. For chiral fluorinated pyrrolidines, polysaccharide-based SFC phases offer unmatched speed and enantioseparation[4].

Table 1: Comparative Performance Metrics for Fluorinated Purity Assessment
Chromatographic PlatformStationary PhasePrimary Retention MechanismBest Suited ForHalogen Isomer Resolution (Rs)Typical Analysis Time
UHPLC (Standard) C18Hydrophobic (Dispersive)General lipophilic intermediatesPoor (< 1.0)10 - 15 min
UHPLC (Fluorinated) PFP / Fluoroalkylπ-π, Dipole, FluorophilicFluorinated aromatics, basic aminesExcellent (> 2.0)8 - 12 min
SFC (Achiral) 2-Ethylpyridine / DiolH-bonding, ElectrostaticPolar/zwitterionic fluorinated blocksHigh (1.5 - 2.0)3 - 7 min
SFC (Chiral) PolysaccharideSteric, FluorophilicChiral fluorinated heterocyclesExcellent (> 2.5)4 - 8 min

Experimental Methodology: The Self-Validating Orthogonal Workflow

Relying on a single chromatographic method for fluorinated building blocks invites risk; an impurity that perfectly co-elutes under reversed-phase conditions will artificially inflate the reported purity. To guarantee scientific integrity, purity must be assessed using a Self-Validating Orthogonal System .

This protocol utilizes two thermodynamically divergent axes. If a compound yields identical purity profiles in both environments, the result is mathematically and chemically validated.

Step-by-Step Protocol

Step 1: Matrix Control and Sample Preparation

  • Causality: Fluorinated compounds possess unique solvation energies. Dissolving a highly fluorinated block in 100% strong organic solvent (like DMSO) before injecting it into a highly aqueous mobile phase causes severe "solvent-mismatch" peak distortion.

  • Action: Dissolve the sample at 1.0 mg/mL in a diluent that exactly matches the initial mobile phase conditions of the UHPLC method (e.g., 95:5 Water:Acetonitrile).

Step 2: Axis 1 - UHPLC-UV-MS (Reversed-Phase / Fluorophilic)

  • Column: Sub-2 μm Pentafluorophenyl (PFP) column (e.g., 2.1 x 50 mm).

  • Mobile Phase: A = 0.1% Trifluoroacetic acid (TFA) in Water; B = 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: The acidic modifier suppresses the ionization of acidic groups and protonates basic amines, ensuring they interact uniformly with the ion-exchange sites of the PFP phase[1]. The fluorophilic interactions will separate des-fluoro impurities[2]. Record the UV Area % Purity (Value A).

Step 3: Axis 2 - SFC (Normal-Phase-Like / Electrostatic)

  • Column: 2-Ethylpyridine (2-EP) or Chiral Polysaccharide (for chiral blocks), 3.0 x 100 mm.

  • Mobile Phase: Supercritical CO₂ with a Methanol co-solvent containing 20 mM Ammonium Formate.

  • Gradient: 5% to 50% Methanol over 7 minutes.

  • Causality: SFC provides an entirely orthogonal solvation environment[3]. Impurities that co-eluted in the hydrophobic environment of Axis 1 will be separated here based on their hydrogen-bonding capacity and polarity. Record the UV Area % Purity (Value B).

Step 4: The Logic Gate (Self-Validation)

  • Compare Value A and Value B.

  • Validation: If |Value A - Value B| < 0.5%, the purity is confirmed. The probability of an impurity co-eluting in both a reversed-phase fluorophilic environment and a supercritical normal-phase environment is statistically negligible.

  • Rejection: If |Value A - Value B| > 0.5%, a co-elution has occurred in one of the methods. This automatically triggers MS/MS peak deconvolution to identify the hidden dehalogenated or isomeric impurity.

Workflow Prep Sample Preparation (Matrix Control) Split Divergent Thermodynamic Separation Prep->Split UHPLC Axis 1: UHPLC (PFP) Reversed-Phase Split->UHPLC Hydrophobic/Fluorophilic SFC Axis 2: SFC (2-EP) Normal-Phase like Split->SFC H-Bonding/Electrostatic Data1 Purity Profile A UHPLC->Data1 Data2 Purity Profile B SFC->Data2 Compare Self-Validating Logic Gate (|A - B| < 0.5% ?) Data1->Compare Data2->Compare Pass Validated Purity Compare->Pass Yes Fail Trigger MS Deconvolution (Co-elution Detected) Compare->Fail No

Self-validating orthogonal workflow utilizing UHPLC and SFC for purity verification.

References

  • Przybyciel, M. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International, February 2016. 1

  • Welch, C. J., et al. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." ACS Publications, December 2013. 2

  • Smolecule Technical Documentation. "Buy (R)-3-Fluoropyrrolidine-3-carboxylic acid hcl - Chromatographic Purity Assessment." Smolecule, August 2024. 4

  • Liu, Y., et al. "Selection of Stationary Phases in Supercritical Fluid Chromatography." Encyclopedia MDPI, July 2022. 3

  • Zhang, Y., et al. "The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC." NIH.gov, 2014. 5

Sources

A Comparative Analysis of pKa: The Impact of Gem-Difluorination on the Ionization of Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Medicinal Chemists and Drug Development Scientists

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to fine-tune physicochemical properties is a cornerstone of successful lead optimization. Among these properties, the acid dissociation constant (pKa) is paramount, as it governs a molecule's ionization state at physiological pH, which in turn dictates its solubility, permeability, metabolic stability, and target engagement. This guide provides an in-depth comparison of the pKa of the foundational aminocyclohexanol scaffold against its strategically fluorinated analog, 2-Amino-5,5-difluoro-cyclohexanol.

Through a blend of theoretical principles and established experimental protocols, we will explore the profound electronic influence of gem-difluorination on the basicity of the amino group and the acidity of the hydroxyl moiety. This analysis is designed to equip researchers with the predictive understanding necessary to leverage fluorination as a tool for rational drug design.

Theoretical Framework: The Inductive Effect of Fluorine

The introduction of fluorine, the most electronegative element, into an organic molecule induces a powerful electron-withdrawing effect through the sigma bond framework, known as the inductive effect (-I effect).[1][2] This perturbation of the electronic landscape has significant and predictable consequences for the acidity and basicity of nearby functional groups.

Aminocyclohexanol: In an unsubstituted aminocyclohexanol ring, the amino group acts as a Brønsted-Lowry base, readily accepting a proton to form a positively charged ammonium ion. The pKa of this conjugate acid (pKaH) is typically in the range of 10.5-11.2, similar to other cyclic amines.[2] The hydroxyl group, conversely, is a very weak acid, with a predicted pKa around 15.[3][4] At physiological pH (~7.4), the amino group is almost entirely protonated, rendering the molecule highly polar and water-soluble.

2-Amino-5,5-difluoro-cyclohexanol: The introduction of a gem-difluoro group at the C5 position, gamma (γ) to the C2-amino group, dramatically alters this scenario. The two fluorine atoms pull electron density away from the cyclohexane ring. This inductive withdrawal is propagated through the carbon skeleton to the nitrogen atom of the amino group.

  • Impact on the Amino Group: The reduced electron density on the nitrogen makes its lone pair of electrons less available to accept a proton. This destabilizes the corresponding conjugate acid (the ammonium ion), making it a stronger acid that will give up its proton more readily. Consequently, the pKa of the protonated amine is expected to be significantly lower than that of the non-fluorinated parent compound.[5][6] While the effect is attenuated by distance, a pKa reduction of 1.5-2.5 units is a reasonable prediction.[5]

  • Impact on the Hydroxyl Group: The same inductive effect influences the hydroxyl group. By withdrawing electron density, the fluorine atoms help to stabilize the negative charge of the corresponding alkoxide ion that forms upon deprotonation. This stabilization makes the dissociation of the hydroxyl proton more favorable, thus increasing its acidity and lowering its pKa.

Furthermore, intramolecular hydrogen bonding, particularly in cis-isomers, can occur between the amino and hydroxyl groups.[7] This interaction can subtly influence pKa by altering the availability of the lone pairs and protons involved.[8][9] However, the powerful inductive effect of the gem-difluoro substitution is overwhelmingly the dominant factor in the pKa difference between these two molecules.

Experimental Determination of pKa: A Potentiometric Titration Protocol

To empirically validate the theoretical predictions, a precise determination of pKa values is essential. Potentiometric acid-base titration is a highly accurate and widely used method for this purpose.[10][11] It involves monitoring pH changes in a solution of the analyte as a standardized titrant is added incrementally.

Detailed Step-by-Step Methodology
  • System Calibration and Preparation:

    • Calibrate a high-precision pH meter using at least three standard aqueous buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25.0 ± 0.5 °C).[12][13]

    • Prepare a ~1 mM solution of the analyte (e.g., 2-Amino-5,5-difluoro-cyclohexanol) in deionized, CO2-free water.

    • To ensure a stable electrochemical environment, maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[12]

  • Titration Procedure:

    • Transfer a precise volume (e.g., 20.0 mL) of the analyte solution into a temperature-controlled titration vessel.

    • To prevent the dissolution of atmospheric CO2, which can interfere with the titration of bases, purge the solution with an inert gas like nitrogen or argon for 10-15 minutes prior to and during the titration.[12]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin the titration by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for determining the amine pKa) using a calibrated burette or automated titrator.

    • Record the pH value after each addition, allowing the reading to stabilize. The volume of titrant added should be smaller in the regions where the pH changes most rapidly (i.e., near the equivalence point).

  • Data Analysis and pKa Calculation:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point, where half of the analyte has been neutralized.[12]

    • For greater accuracy, calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot or the zero-crossing of the second derivative plot precisely identifies the equivalence point.[14] The half-equivalence point volume can then be used to determine the pKa from the original titration curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (~1 mM in 0.15 M KCl) A->B C Purge with N2 Gas (Remove dissolved CO2) B->C D Add Standardized Titrant (e.g., 0.1 M HCl) in Aliquots C->D E Record pH After Each Addition D->E F Plot pH vs. Titrant Volume E->F G Determine Equivalence Point (via Derivative Plots) F->G H Calculate pKa (pH at 1/2 Equivalence Volume) G->H

Caption: Workflow for pKa determination by potentiometric titration.

Comparative Data Summary and Discussion

The following table summarizes the expected pKa values for the ionizable groups in both molecules, grounding the comparison in established chemical principles.

CompoundFunctional GroupPredicted/Expected pKaPrimary Rationale
Aminocyclohexanol Protonated Amine (-NH3+)~10.5 - 11.2Typical for alicyclic amines.[2]
Hydroxyl (-OH)~15.0Standard for secondary alcohols.[3][4]
2-Amino-5,5-difluoro-cyclohexanol Protonated Amine (-NH3+)~8.0 - 9.0Strong -I effect of γ-gem-difluoro group reduces nitrogen basicity.[1][5]
Hydroxyl (-OH)~13.5 - 14.5-I effect of δ-gem-difluoro group stabilizes the alkoxide, increasing acidity.

The most significant takeaway is the marked decrease in the basicity of the amino group upon fluorination. A drop of approximately 2 pKa units is a transformative event from a drug development perspective.

Implications for Drug Development

The deliberate modulation of pKa via fluorination is a powerful strategy in medicinal chemistry.[15] Lowering the pKa of a basic amine from >10 to the 8.0-9.0 range has profound and beneficial consequences:

  • Reduced Charge at Physiological pH: At a pH of 7.4, a base with a pKa of 10.5 is >99.9% protonated (charged). In contrast, a base with a pKa of 8.5 is ~92% protonated. This reduction in the overall positive charge of the molecule population can decrease polar surface area and improve passive membrane permeability.

  • Mitigation of Off-Target Effects: High basicity is often linked to toxicity issues, such as phospholipidosis and inhibition of the hERG potassium channel. Reducing basicity can circumvent these liabilities.[6]

  • Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.[16]

  • Tuning Solubility and Lipophilicity: The pKa directly influences the distribution coefficient (LogD), which is the effective lipophilicity at a given pH. By tuning the pKa, a medicinal chemist can optimize the LogD to achieve the ideal balance of solubility and permeability required for oral absorption and distribution to the target tissue.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Taylor, R. E., & Chau, A. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 15(24), 2375-2390. Available at: [Link]

  • Ismail, M. A., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 11(8), 957-964. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Yapar, E. A., & Aydoğmuş, Z. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50. Available at: [Link]

  • LookChem. (n.d.). Cas 27489-62-9, trans-4-Aminocyclohexanol. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 281-289. Available at: [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274. Available at: [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • A-zeal. (n.d.). Trans-4-Aminocyclohexanol CAS 27489-62-9. Retrieved from [Link]

  • Fülöp, F., et al. (2021). An Improved Synthesis of 3,3- and 5,5-Difluoro-2-Aminocyclohexanecarboxylates and Extension of the Method via Organoselenium Chemistry. Fluorine Notes, 1(134). Available at: [Link]

  • ResearchGate. (2021). An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the intramolecular hydrogen bond in the pKa calculations. Retrieved from [Link]

  • Kihlberg, J., et al. (2015). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Medicinal Chemistry Letters, 6(12), 1145–1150. Available at: [Link]

  • Reddit. (2024, January 14). Intramolecular h-bonding and decrease in Pka. r/chemhelp. Retrieved from [Link]

  • University of Alberta Libraries. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]

  • Silverman, R. B., et al. (2014). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 5(8), 918–922. Available at: [Link]

  • Nature. (2022). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. Retrieved from [Link]

Sources

Characterization of Fluorinated Hydrochloride Salts: A Comparative Guide to Thermal Analysis Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Fluorinated hydrochloride salts—such as Fluoxetine HCl, Ciprofloxacin HCl, and Sorafenib HCl—are ubiquitous in modern pharmacopeia due to their enhanced lipophilicity, metabolic stability, and aqueous solubility. However, characterizing their solid-state properties presents a unique challenge. The presence of the electronegative fluorine atom, combined with the labile hydrochloride salt bond, often results in complex, overlapping thermal events.

During thermal analysis, these APIs frequently exhibit simultaneous desolvation, melting, salt dissociation (HCl gas release), and thermal degradation[1]. Standard Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are often insufficient when used in isolation or with improper crucible configurations. This guide objectively compares analytical methodologies and crucible configurations, providing a self-validating framework for accurately deconvoluting the thermal behavior of fluorinated HCl salts.

Comparative Analysis: Crucible Configuration

The physical barrier between the sample and the instrument furnace—the crucible or pan—dictates the thermodynamic environment of the experiment. For volatile or reactive salts, crucible selection is the most critical variable.

Open vs. Pinhole vs. Hermetic Pans
  • Open/Crimped Aluminum Pans: Allow unrestricted mass transfer. While suitable for highly stable, non-volatile compounds, they are detrimental for fluorinated HCl salts. Evolved HCl gas can escape immediately, shifting the dissociation equilibrium and potentially corroding the DSC sensor.

  • Pinhole Pans (Self-Generated Atmosphere): Feature a microscopic laser-drilled hole (typically 50 µm). This configuration is superior for hydrate analysis . By restricting the escape of evolved water vapor, a self-generated atmosphere is created. This sharpens the dehydration endotherm and prevents premature surface volatilization. For example, Ciprofloxacin HCl monohydrate exhibits a distinct dehydration endotherm between 140–152 °C when analyzed in a pinhole pan[2].

  • Hermetic (Sealed) Pans: Completely suppress volatilization until the internal pressure breaches the pan's burst limit. This configuration is essential for isolating true thermodynamic melting from concurrent kinetic degradation. If a fluorinated salt begins decomposing near its melting point, a hermetic pan suppresses the volatile degradation pathways, allowing the true melting endotherm (e.g., Fluoxetine HCl at 159.6 °C) to be accurately integrated[3].

Comparative Analysis: Analytical Modalities

When thermal events overlap, standard DSC/TGA must be augmented with advanced or hyphenated techniques.

Standard DSC vs. Heating Rate Variation vs. TGA-FTIR
Analytical TechniquePrimary UtilityCausality & MechanismPerformance in Fluorinated Salts
Standard DSC Routine phase transition identification.Measures heat flow as a function of temperature.Often yields broad, uninterpretable peaks if melting and HCl dissociation occur simultaneously (e.g., Sorafenib HCl)[1].
Variable Heating Rate DSC Differentiating thermodynamic vs. kinetic events.True melting is thermodynamic (onset temperature is independent of heating rate). Degradation is kinetic (onset shifts higher with faster heating)[4].Highly Effective. Ciprofloxacin HCl shows a 30 °C onset shift when heating rates vary from 1 to 20 °C/min, proving the event is decomposition, not melting[4][5].
TGA-FTIR (Hyphenated) Identifying evolved gases during mass loss.Couples the mass loss quantification of TGA with the molecular fingerprinting of FTIR via a heated transfer line.Gold Standard for Degradation. Proves that Fluoxetine HCl thermal degradation releases specific fluorinated fragments (4-trifluoromethylphenol) and methylamine[3][6].

Quantitative Data Summary

The following table synthesizes experimental data for key fluorinated HCl salts, demonstrating how different methodologies capture distinct physicochemical phenomena.

API SaltCrystal FormThermal EventTemperature RangeEnthalpy / Mass LossValidating Technique
Fluoxetine HCl AnhydrousMeltingOnset ~159.6 °C∆Hfus ≈ 37.4 kJ/molDSC (Hermetic Pan)[3][6]
Fluoxetine HCl AnhydrousDegradation> 200 °CRelease of CF3-phenolTGA-FTIR (N2 purge)[3][6]
Ciprofloxacin HCl MonohydrateDehydration140–152 °C~5–7% Mass LossTGA / DSC (Pinhole)[2]
Ciprofloxacin HCl AnhydrousDecompositionShifts with heating rateN/A (Kinetic event)DSC (Variable Rate)[4][5]
Sorafenib HCl AnhydrousMelt/DissociationBroad peak ~205 °C~7.3% Mass Loss (HCl)TGA-DSC Simultaneous[1]

Experimental Workflows & Decision Logic

To ensure rigorous scientific integrity, the selection of the analytical technique must follow a logical progression based on the initial mass loss profile of the salt.

Workflow Start Fluorinated HCl Salt TGA Initial TGA Screen (10 °C/min, N2 Purge) Start->TGA MassLoss Mass Loss < 150°C? TGA->MassLoss Pinhole DSC: Pinhole Pan (Hydrate/Solvate Analysis) MassLoss->Pinhole Yes (e.g., Ciprofloxacin) Hermetic DSC: Hermetic Pan (Melting/Polymorphs) MassLoss->Hermetic No (e.g., Fluoxetine) Overlap Degradation Overlaps Melting? Pinhole->Overlap Hermetic->Overlap FastScan Variable Rate DSC (Isolate Kinetic Events) Overlap->FastScan Yes (Kinetic Shift) TGAFTIR TGA-FTIR / MS (Evolved Gas Analysis) Overlap->TGAFTIR Identify Volatiles

Fig 1. Decision matrix for thermal analysis of fluorinated HCl salts.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating baseline checks and orthogonal verification steps, the data generated is inherently trustworthy.

Protocol A: Variable Heating Rate DSC (Kinetic vs. Thermodynamic Differentiation)

Purpose: To determine if an endothermic peak is a true thermodynamic melting event or a kinetic decomposition (common in Ciprofloxacin HCl)[4][5].

  • System Validation: Run an Indium reference standard at 10 °C/min to verify the cell constant and temperature calibration. The onset must be 156.6 °C ± 0.2 °C.

  • Sample Preparation: Accurately weigh three separate aliquots (3–5 mg) of the API into hermetic aluminum pans. Seal with a crimper.

  • Atmosphere: Purge the DSC cell with dry Nitrogen at 50 mL/min to prevent oxidative degradation, which would artificially alter the decomposition kinetics.

  • Execution:

    • Run Sample 1 from 25 °C to 250 °C at 1 °C/min .

    • Run Sample 2 from 25 °C to 250 °C at 5 °C/min .

    • Run Sample 3 from 25 °C to 250 °C at 20 °C/min .

  • Causality & Analysis: Overlay the thermograms. If the onset temperature of the endotherm remains constant (shifts < 0.5 °C), it is a true melting event. If the onset shifts significantly (e.g., > 10 °C), the event is kinetic decomposition masquerading as melting[4].

Protocol B: TGA-FTIR for Evolved Gas Analysis

Purpose: To identify the specific degradation products (e.g., HCl gas vs. fluorinated organic fragments) during mass loss events[3][6].

  • System Validation (Blank Run): Perform a baseline run with an empty platinum crucible from 25 °C to 400 °C. Subtract this baseline from the sample run to eliminate buoyancy effects (apparent mass gain due to decreasing gas density at high temperatures).

  • Sample Preparation: Weigh 10–15 mg of the fluorinated HCl salt into a tared platinum crucible. A larger mass is used here to ensure a sufficient concentration of evolved gas reaches the FTIR flow cell.

  • Transfer Line Configuration: Heat the TGA-FTIR transfer line and FTIR gas cell to 200 °C . Causality: Fluorinated aromatic fragments (like 4-trifluoromethylphenol from Fluoxetine degradation) have high boiling points. If the line is unheated, these fragments will condense before reaching the spectrometer, resulting in false-negative FTIR spectra.

  • Execution: Heat the sample at 10 °C/min under a Nitrogen purge (50 mL/min). Continuously collect FTIR spectra (resolution 4 cm⁻¹, 8 scans/spectrum).

  • Data Synthesis: Extract the Gram-Schmidt profile (total IR absorbance vs. time) and overlay it with the TGA derivative mass loss (DTG) curve. Extract individual spectra at peak mass loss temperatures to identify the functional groups of the evolved gases.

References

  • Understanding the Hydrate Forms of Ciprofloxacin Hydrochloride: A Technical Guide. Benchchem.
  • Thermoanalytical study of fluoxetine hydrochloride. ResearchGate.
  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.
  • Isomorphous Crystals Formed by the Similar Supramolecular Motifs in Sorafenib Hydrochloride and Regorafenib Hydrochloride Salts. MDPI.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling and Disposal of 2-Amino-5,5-difluoro-cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-5,5-difluoro-cyclohexanol hydrochloride (CAS No: 2802522-88-7 for cis-isomer, 2438777-94-5 for trans-isomer).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules, including aminocyclohexanol derivatives, fluorinated organic compounds, and amine hydrochlorides, to establish a robust and cautious safety protocol.

Hazard Assessment: A Synthesis of Analogous Compound Data

2-Amino-5,5-difluoro-cyclohexanol hydrochloride is a halogenated amine hydrochloride. While specific toxicity data is unavailable, a thorough risk assessment can be conducted by examining its constituent chemical features.

  • Aminocyclohexanol Core: Compounds in this family are known to be irritants. Similar molecules like trans-2-Aminocyclohexanol hydrochloride and trans-4-Aminocyclohexanol hydrochloride are classified as causing skin and eye irritation, and may cause respiratory irritation.[2][3][4] Direct contact should be avoided.

  • Difluoro- Substitution: The presence of fluorine atoms on the cyclohexane ring designates this compound as a halogenated organic. While the C-F bond is strong, thermal decomposition can release hazardous vapors.[4] Fluorinated compounds can have unique toxicological profiles, and caution is warranted.[5]

  • Amine Hydrochloride Salt: As a solid, the primary risk is the inhalation of dust particles, which can cause respiratory irritation.[6] The hydrochloride salt may also contribute to skin and eye irritation upon contact.[6]

Based on these considerations, 2-Amino-5,5-difluoro-cyclohexanol hydrochloride should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving 2-Amino-5,5-difluoro-cyclohexanol hydrochloride.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side-shields or goggles. A face shield is recommended for larger quantities.Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.Laboratory coat.Use a NIOSH-approved respirator with a particulate filter if not handled in a fume hood or if dust is generated.
Dissolution and Solution Transfers Safety glasses with side-shields or goggles.Chemical-resistant gloves (e.g., Nitrile rubber).Laboratory coat.Work in a well-ventilated area. A respirator is not typically required if handled in a fume hood.
Running Reactions Safety glasses with side-shields or goggles.Chemical-resistant gloves (e.g., Nitrile rubber).Laboratory coat.Work in a well-ventilated area, preferably a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit over a laboratory coat.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
  • Rationale for Glove Selection: Nitrile gloves provide good resistance to a range of chemicals and are a suitable first choice. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[6][7]

  • Rationale for Respiratory Protection: The primary inhalation hazard is from airborne dust. Therefore, a particulate respirator is recommended when handling the solid outside of a fume hood.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE to prevent cross-contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk.

Preparation
  • Designated Area: All work with 2-Amino-5,5-difluoro-cyclohexanol hydrochloride should be conducted in a designated area, preferably a chemical fume hood, with clear signage indicating the hazards.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.

Handling
  • Ventilation: Always handle the solid compound in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation of dust.[6]

  • Avoid Dust Generation: When transferring the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6][7]

  • Storage: Store 2-Amino-5,5-difluoro-cyclohexanol hydrochloride in a tightly closed container in a dry, well-ventilated place.[3][8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[8] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[9]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 2-Amino-5,5-difluoro-cyclohexanol hydrochloride and its containers is a critical final step. As a halogenated organic compound, specific disposal protocols must be followed.

  • Waste Segregation: Halogenated organic waste must be segregated from non-halogenated waste.[9][10][11] Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.

  • Container Labeling: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "2-Amino-5,5-difluoro-cyclohexanol hydrochloride"

    • The associated hazards (e.g., "Irritant")

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[9] All waste containing this compound must be disposed of through your institution's hazardous waste management program, which will typically involve incineration.[11][12]

Disposal Workflow

Disposal_Workflow Start Waste Generated Segregate Segregate as Halogenated Waste Start->Segregate Label Label Container with 'Hazardous Waste' and Full Chemical Name Segregate->Label Store Store in a Secure, Designated Area Label->Store Contact Contact EHS for PICKUP Store->Contact Disposal Incineration by Authorized Facility Contact->Disposal

Caption: Step-by-step workflow for the safe disposal of halogenated waste.

By adhering to these guidelines, researchers can work safely with 2-Amino-5,5-difluoro-cyclohexanol hydrochloride, protecting themselves, their colleagues, and the environment.

References

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